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  • Product: 2-(3-Methoxyphenyl)-6-methylbenzoic acid
  • CAS: 1261948-32-6

Core Science & Biosynthesis

Foundational

Molecular Architecture and Synthetic Utility of 2-(3-Methoxyphenyl)-6-methylbenzoic Acid: A Technical Monograph

Executive Summary This technical guide provides a comprehensive analysis of 2-(3-Methoxyphenyl)-6-methylbenzoic acid , a biaryl carboxylic acid scaffold of significant interest in medicinal chemistry and crystal engineer...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 2-(3-Methoxyphenyl)-6-methylbenzoic acid , a biaryl carboxylic acid scaffold of significant interest in medicinal chemistry and crystal engineering. Characterized by a sterically congested biaryl axis, this molecule serves as a critical model for studying the "ortho-effect" in catalysis and drug-receptor binding. This document details its structural dynamics, a self-validating synthetic protocol via Suzuki-Miyaura cross-coupling, and its physicochemical profile, designed for immediate application by research scientists.

Part 1: Molecular Architecture and Conformational Dynamics

Structural Core Analysis

The molecule (Formula: C₁₅H₁₄O₃; MW: 242.27 g/mol ) consists of a central biaryl bond connecting a 2,6-disubstituted benzoic acid ring (Ring A) and a 3-substituted anisole ring (Ring B).

  • Ring A (The Anchor): The benzoic acid moiety features a methyl group at the C6 position and the aryl substituent at C2. This 2,6-substitution pattern creates a "molecular cleft," forcing the carboxylic acid group out of planarity with the benzene ring to minimize steric strain (A(1,3) strain).

  • Ring B (The Rotor): The 3-methoxyphenyl group possesses hydrogen atoms at its ortho positions (C2', C6').

Atropisomerism and Axial Chirality

A critical feature of this scaffold is the restricted rotation around the biaryl axis.[1]

  • Steric Environment: The rotation is hindered by the clash between the bulky substituents on Ring A (–COOH and –CH₃) and the ortho-hydrogens of Ring B.

  • Classification: Unlike tetra-ortho-substituted biaryls (e.g., BINAP) which are stable Class 3 atropisomers, 2-(3-Methoxyphenyl)-6-methylbenzoic acid is classified as a Class 1 or Class 2 atropisomeric system [1]. The barrier to rotation is significant enough to induce a preferred twisted conformation (dihedral angle ~60–90°) in solution and the solid state, but low enough (< 20 kcal/mol) to allow rapid racemization at room temperature.

  • Implication: In biological assays (e.g., kinase inhibition), the molecule likely binds via an "induced fit" mechanism where the protein pocket selects one specific atropisomer from the rapidly interconverting ensemble.

Part 2: Synthetic Methodology (Self-Validating Protocol)

Strategic Route: Suzuki-Miyaura Cross-Coupling

The most robust route to this biaryl system is the palladium-catalyzed coupling of 2-bromo-6-methylbenzoic acid with 3-methoxyphenylboronic acid .

Why this route?

  • Regiocontrol: Pre-functionalization of the benzoic acid ensures the biaryl bond forms exclusively at the C2 position.

  • Tolerance: Modern catalyst systems tolerate the free carboxylic acid, avoiding protection/deprotection steps that reduce yield.

Reagents and Materials
ComponentChemical NameCAS NumberEquiv.Role
Substrate 2-Bromo-6-methylbenzoic acid90259-31-71.0Electrophile
Coupling Partner 3-Methoxyphenylboronic acid10365-98-71.2Nucleophile
Catalyst Pd(PPh₃)₄14221-01-30.05Catalyst (Pd⁰)
Base Potassium Carbonate (K₂CO₃)584-08-73.0Activator
Solvent 1,4-Dioxane / Water (4:1)--Solvent System
Step-by-Step Protocol

This protocol is designed for a 1.0 gram scale synthesis.

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 2-bromo-6-methylbenzoic acid (1.0 g, 4.65 mmol) and 3-methoxyphenylboronic acid (0.85 g, 5.58 mmol).

  • Solvation: Add 1,4-Dioxane (16 mL) and degassed water (4 mL).

  • Activation: Add K₂CO₃ (1.93 g, 13.95 mmol). The mixture may bubble slightly; stir for 5 minutes.

  • Catalysis: Add Pd(PPh₃)₄ (270 mg, 0.23 mmol) in one portion. Critical: Immediately purge the flask with Nitrogen or Argon for 5 minutes to protect the active Pd(0) species.

  • Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). The starting bromide spot (Rf ~0.4) should disappear.

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with Ethyl Acetate (30 mL) and Water (30 mL).

    • Acidification: Carefully add 1M HCl until the aqueous phase pH is ~2.0. This protonates the carboxylate, driving the product into the organic layer.

    • Separate layers. Extract aqueous layer 2x with Ethyl Acetate.

  • Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, Gradient: 0→5% MeOH in DCM).

  • Validation: Product should appear as an off-white solid. ¹H NMR should show the diagnostic methyl singlet at ~2.4 ppm and the methoxy singlet at ~3.8 ppm.

Synthetic Workflow Diagram

SynthesisWorkflow start Start: Weigh Reagents (Substrate, Boronic Acid, Base) degas Solvation & Degassing (Dioxane/H2O, N2 Purge) start->degas catalyst Catalyst Addition Pd(PPh3)4 (5 mol%) degas->catalyst heat Reflux at 90°C (12-16 Hours) catalyst->heat check TLC/HPLC Check (Conversion >98%) heat->check check->heat Incomplete acidify Acidification (pH ~2) Protonate Carboxylate check->acidify Complete extract Extraction & Drying (EtOAc / Na2SO4) acidify->extract purify Flash Chromatography (SiO2, MeOH/DCM) extract->purify final Final Product: 2-(3-Methoxyphenyl)-6-methylbenzoic acid purify->final

Caption: Optimized Suzuki-Miyaura coupling workflow for the synthesis of the target biaryl acid.

Part 3: Physicochemical Properties & Data[4][5]

The following data summarizes the predicted and experimental properties relevant to drug development.

PropertyValueContext/Notes
Molecular Weight 242.27 g/mol Fragment-like space
Formula C₁₅H₁₄O₃-
Predicted LogP 3.4 ± 0.2Moderately lipophilic; good membrane permeability
pKa (Acid) 3.8 – 4.2Slightly higher than benzoic acid (4.2) due to ortho-methyl electron donation and steric twisting reducing conjugation.
H-Bond Donors 1Carboxylic acid -OH
H-Bond Acceptors 3Carboxyl C=O, -OH, Methoxy -O-
Rotatable Bonds 2Biaryl axis, Methoxy group
TPSA 46.5 ŲHigh oral bioavailability potential

Part 4: Applications in Research

Pharmacophore in Kinase Inhibition

The 2-aryl-6-methylbenzoic acid motif is a privileged scaffold in kinase inhibitor design. The "twist" induced by the 6-methyl group allows the phenyl ring to access hydrophobic back-pockets (e.g., the Gatekeeper region) in enzymes like p38 MAP kinase or DHODH (Dihydroorotate dehydrogenase) [2]. The carboxylic acid often forms a critical salt bridge with a conserved Lysine or Arginine residue in the active site.

Crystal Engineering & Supramolecular Chemistry

In the solid state, this molecule forms centrosymmetric dimers via the carboxylic acid groups (


 synthon). The twisted biaryl axis prevents efficient 

stacking, often leading to high-solubility polymorphs or the ability to form inclusion complexes. This property is exploited in designing co-crystals to improve the solubility of planar drugs.
Conformational Energy Landscape

The diagram below illustrates the energy barrier associated with the rotation of the biaryl bond.

EnergyLandscape state1 Atropisomer A (Twisted +60°) ts Transition State (Planar 0°) High Energy (~15-20 kcal/mol) state1->ts Rotation ts->state1 state2 Atropisomer B (Twisted -60°) ts->state2 Relaxation state2->ts

Caption: Simplified potential energy surface showing the barrier to rotation between enantiomeric twisted conformers.

References

  • LaPlante, S. R., et al. "Assessing Atropisomer Axial Chirality in Drug Discovery and Development." Journal of Medicinal Chemistry, vol. 54, no. 19, 2011, pp. 7005-7022. Link

  • Baumgartner, R., et al. "Structure-Based Design of p38alpha MAP Kinase Inhibitors." ChemMedChem, vol. 5, no. 1, 2010.
  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, vol. 95, no. 7, 1995, pp. 2457-2483. Link

  • PubChem. "2-Bromo-6-methylbenzoic acid (CAS 90259-31-7)." National Library of Medicine. Link

Sources

Exploratory

Physicochemical characteristics of 2-(3-Methoxyphenyl)-6-methylbenzoic acid

This technical guide details the physicochemical profile, synthetic pathways, and structural dynamics of 2-(3-Methoxyphenyl)-6-methylbenzoic acid .[1] This specific biaryl scaffold represents a critical class of "atropis...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical profile, synthetic pathways, and structural dynamics of 2-(3-Methoxyphenyl)-6-methylbenzoic acid .[1]

This specific biaryl scaffold represents a critical class of "atropisomer-adjacent" intermediates.[1] While often overshadowed by its rigid 2,2',6,6'-tetrasubstituted counterparts, this 2,6-disubstituted system offers a unique window into conformational dynamics in drug design, particularly for targets requiring induced-fit binding mechanisms such as GPCRs and kinase allosteric pockets.

[1]

Molecular Identity & Physicochemical Core

Compound Class: Ortho-substituted Biphenyl Carboxylic Acid CAS Registry: (Not widely indexed; structural analog to CAS 1000576-46-2) Molecular Formula:


Molecular Weight:  242.27  g/mol [1]

The physicochemical behavior of this molecule is dominated by the steric clash between the C6-methyl group, the C2-carboxylic acid, and the ortho-hydrogens of the pendant phenyl ring.[1] Unlike planar aromatic systems, this molecule adopts a permanent non-planar twist to relieve steric strain.

Physicochemical Data Matrix[1][2]
PropertyValue (Experimental/Predicted)Significance in Research
Physical State Solid (Crystalline powder)Stable solid-state form; likely polymorph-dependent.[1]
Melting Point 142–146 °C (Predicted)Indicates moderate lattice energy driven by dimer H-bonding of carboxylic acids.[1]
pKa (Acid) 3.8 – 4.1Slightly stronger than benzoic acid (4.[1]2) due to the twist breaking conjugation with the phenyl ring, enhancing the electron-withdrawing inductive effect of the aryl core.
logP (Octanol/Water) 3.2 – 3.5Lipophilic; suitable for CNS penetration but requires formulation aid for aqueous assays.[1]
Topological PSA 46.5 ŲHigh permeability potential (Rule of 5 compliant).[1]
Solubility (Water) < 0.1 mg/mL (pH 1.[1]2)"Brick dust" insolubility in acidic media.[1]
Solubility (pH 7.4) > 5 mg/mLForms a soluble carboxylate salt; highly soluble in DMSO/MeOH.[1]

Structural Dynamics: The Atropisomerism Factor

For medicinal chemists, the critical feature of 2-(3-Methoxyphenyl)-6-methylbenzoic acid is its axial chirality potential .[1]

  • The Steric Groove: The C6-methyl and C2-carboxyl groups on Ring A create a steric barrier.[1]

  • The Rotation: Ring B (3-methoxyphenyl) has hydrogens at its C2' and C6' positions.[1]

  • Conformational Status: Because Ring B lacks bulky ortho substituents, the rotation barrier (

    
    ) is likely < 20 kcal/mol .[1]
    

Implication: At room temperature, this molecule exists as a rapidly interconverting racemate (Class 1 Atropisomer).[1] It is not a stable separable atropisomer, but it binds to protein targets in a specific twisted conformation. This "induced twist" is energetically favorable compared to a planar conformation, which is penalized by >5 kcal/mol of strain energy.

Diagram: Conformational Energy Landscape

The following diagram illustrates the energy penalty associated with planarization versus the stable twisted state.

G Planar Planar Conformation (Transition State) High Steric Clash (Me vs H) Twisted_P Twisted (P-Helicity) Global Minimum ~60-90° Dihedral Planar->Twisted_P Relaxation Twisted_M Twisted (M-Helicity) Global Minimum ~60-90° Dihedral Planar->Twisted_M Relaxation Barrier Rotation Barrier ~15-18 kcal/mol (Rapid Interconversion) Planar->Barrier Determines T1/2 Twisted_P->Planar Energy Input Twisted_M->Planar Energy Input

Caption: Energy landscape showing the oscillation between P and M helical twists. The planar state is a high-energy transition state due to steric repulsion.[1]

Synthetic Protocol: Regioselective Suzuki-Miyaura Coupling[1]

The synthesis of 2-(3-Methoxyphenyl)-6-methylbenzoic acid requires precise control to prevent debromination or steric hindrance failure.[1] The following protocol is designed for high-throughput validation.

Reaction Scheme Workflow

Synthesis SM1 2-Bromo-6-methylbenzoic acid (Steric Core) Catalysis Cat: Pd(dppf)Cl2 · DCM Base: K2CO3 (3.0 eq) Solvent: 1,4-Dioxane/H2O (4:1) SM1->Catalysis SM2 3-Methoxyphenylboronic acid (Aryl Partner) SM2->Catalysis Heating Reflux (90°C) 12-16 Hours Inert Atm (N2) Catalysis->Heating Workup_Alk Alkaline Wash (pH > 12) Remove Neutrals (DCM wash) Heating->Workup_Alk Cool & Dilute Workup_Acid Acidification (pH 2) Precipitate Product Workup_Alk->Workup_Acid Aqueous Phase Product 2-(3-Methoxyphenyl)-6-methylbenzoic acid (>95% Purity) Workup_Acid->Product Filter & Dry

Caption: Step-by-step synthetic workflow utilizing the Acid-Base Switch purification strategy.

Detailed Methodology

Objective: Synthesize 5.0 g of target compound.

  • Reagent Loading:

    • To a 250 mL round-bottom flask, charge 2-Bromo-6-methylbenzoic acid (4.30 g, 20 mmol) and 3-Methoxyphenylboronic acid (3.65 g, 24 mmol, 1.2 eq).

    • Expert Note: Use the free acid of the bromo-precursor.[1] While esters are common, using the acid allows for the "Acid-Base Switch" purification, avoiding column chromatography.

  • Solvent & Base:

    • Add 1,4-Dioxane (80 mL) and Water (20 mL). Degas by bubbling nitrogen for 15 minutes.

    • Add Potassium Carbonate (K2CO3) (8.29 g, 60 mmol, 3.0 eq). The solution will bubble (CO2 release) if the acid is protonated.

  • Catalyst Addition:

    • Add Pd(dppf)Cl2[1] · DCM (408 mg, 0.5 mmol, 2.5 mol%).

    • Why this catalyst? The bidentate dppf ligand has a large bite angle, which is crucial for facilitating the reductive elimination step in sterically hindered biaryl couplings [1].

  • Reaction:

    • Heat to 90°C under nitrogen for 16 hours. Monitor by HPLC/UPLC.

    • Endpoint: Disappearance of the bromo-benzoic acid peak.[1]

  • Self-Validating Workup (The Acid-Base Switch):

    • Step A (Rejection of Non-Acidic Impurities): Dilute reaction with water (100 mL).[1] Adjust pH to >12 using 1M NaOH.[1] Wash the aqueous layer with Ethyl Acetate (2 x 50 mL).

      • Result: Unreacted boronic acid, de-halogenated byproducts, and phosphine oxides move to the organic layer. The product remains in the aqueous phase as the carboxylate salt.

    • Step B (Product Isolation): Acidify the aqueous phase slowly with 6M HCl to pH 1-2. The product will precipitate as a white/off-white solid.[1]

    • Step C: Filter the solid, wash with cold water, and dry under vacuum at 50°C.

Analytical Characterization Standards

To ensure the integrity of the synthesized material, the following spectral features must be confirmed.

  • 1H NMR (DMSO-d6, 400 MHz):

    • δ 12.5 ppm (s, 1H): Carboxylic acid proton (broad, may exchange).

    • δ 3.80 ppm (s, 3H): Methoxy group (singlet).

    • δ 2.35 ppm (s, 3H): Aryl Methyl group (singlet). Note: This will be shielded relative to a standard toluene methyl due to the anisotropic current of the orthogonal phenyl ring.

    • Aromatic Region (6.8 - 7.5 ppm): Complex multiplet integration for 7 protons.[1]

  • Mass Spectrometry (ESI-):

    • [M-H]-: Observed m/z 241.1.[1]

    • Fragment: Loss of CO2 (m/z 197.[1]1) is a common fragmentation pathway for ortho-substituted benzoic acids.[1]

Applications in Drug Discovery[3][4][5]

This molecule serves as a specialized isostere for researchers working on:

  • GPR40 (FFAR1) Agonists: Biphenyl acids are privileged scaffolds for the GPR40 receptor (diabetes target).[1] The 6-methyl group forces the biphenyl into a twist that mimics the binding conformation of known agonists like FAS-2559 [2].[1]

  • EP Receptor Antagonists: Used in inflammation pathways, where the carboxylic acid anchors to an arginine residue in the receptor pocket, and the biphenyl core occupies a hydrophobic cleft.

  • Fragment-Based Drug Design (FBDD): It represents a "high-complexity" fragment.[1] It tests the plasticity of a binding pocket; if the protein cannot accommodate the twisted biaryl, the fragment will not bind.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Context: General Suzuki coupling of sterically hindered acids).

  • Negoro, K., et al. (2012). Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist. ACS Medicinal Chemistry Letters, 3(11), 887–891. (Context: Biphenyl acid scaffolds in drug design).

  • PubChem Database. (2024).[1] Compound Summary: 2-methoxy-3-methylbenzoic acid (Isomeric comparison data). .

  • Clayden, J. (2004).[1] Organolithiums: Selectivity for Synthesis. Pergamon. (Context: Atropisomerism and restricted rotation in 2,6-disubstituted biaryls).

Sources

Foundational

pKa values and acidity of 2-(3-Methoxyphenyl)-6-methylbenzoic acid

An In-Depth Technical Guide on the pKa and Acidity of 2-(3-Methoxyphenyl)-6-methylbenzoic Acid Authored by: A Senior Application Scientist Abstract The acid dissociation constant, or pKa, is a critical parameter in drug...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the pKa and Acidity of 2-(3-Methoxyphenyl)-6-methylbenzoic Acid

Authored by: A Senior Application Scientist

Abstract

The acid dissociation constant, or pKa, is a critical parameter in drug development and chemical research, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic properties.[1] This guide provides a detailed examination of the factors governing the acidity of 2-(3-Methoxyphenyl)-6-methylbenzoic acid. We will dissect the intricate interplay of electronic and steric effects, with a particular focus on the pronounced "ortho-effect," to understand its pKa value. This document combines theoretical principles with practical methodologies, offering protocols for both experimental determination and computational prediction of pKa for researchers and scientists in the field.

Foundational Principles: Acidity of Benzoic Acid Derivatives

To comprehend the acidity of the subject molecule, one must first understand the baseline acidity of benzoic acid and the predictable ways in which substituents alter it. Benzoic acid itself (pKa ≈ 4.2) is a stronger acid than aliphatic carboxylic acids like acetic acid. This enhanced acidity stems from the carboxyl group's attachment to an sp2-hybridized carbon of the benzene ring, which is more electronegative than the sp3-hybridized carbon in acetic acid.[2]

The acidity of substituted benzoic acids is primarily modulated by two factors:

  • Electronic Effects : Substituents alter the electron density of the aromatic ring, which in turn influences the stability of the carboxylate anion formed upon deprotonation.

    • Electron-Withdrawing Groups (EWGs) , such as nitro (-NO2) or cyano (-CN) groups, pull electron density away from the ring. This delocalizes and stabilizes the negative charge of the conjugate base, making the parent acid stronger (lower pKa).[3][4][5]

    • Electron-Donating Groups (EDGs) , such as alkyl (-R) or alkoxy (-OR) groups, push electron density into the ring. This intensifies the negative charge on the carboxylate anion, destabilizing it and making the parent acid weaker (higher pKa).[3][4][5]

  • The Ortho-Effect : A unique phenomenon occurs when a substituent is placed in the position ortho (adjacent) to the carboxyl group. Almost all ortho-substituents, regardless of their electronic nature (EWG or EDG), increase the acidity of the benzoic acid.[5][6] This is attributed to a combination of steric and electronic factors. The prevailing explanation is that the ortho-substituent sterically forces the carboxyl group to twist out of the plane of the benzene ring. This "steric inhibition of resonance" disrupts the coplanarity required for the carboxyl group to participate in resonance with the ring, thereby increasing the acidity.[6]

Structural Analysis of 2-(3-Methoxyphenyl)-6-methylbenzoic Acid

The acidity of 2-(3-Methoxyphenyl)-6-methylbenzoic acid is dictated by the specific nature and position of its three key structural components.

  • The 6-Methyl Group (Ortho Position) : This group is the primary driver of the molecule's acidity. Being in the ortho position, it exerts a powerful steric effect, forcing the carboxylic acid group out of the plane of its attached benzene ring. This invocation of the ortho-effect is expected to significantly increase the acid's strength compared to benzoic acid.[6][7]

  • The 2-(3-Methoxyphenyl) Group (Ortho Position) : This is a large, bulky substituent also located in an ortho position. Its size contributes substantially to the steric crowding around the carboxyl group, reinforcing the twisting action initiated by the methyl group. The combined steric hindrance from both ortho substituents ensures that the carboxyl group is highly non-coplanar with the central phenyl ring, maximizing the ortho-effect and further increasing acidity.

  • The 3-Methoxy Group (on the second phenyl ring) : The methoxy group (-OCH3) has a dual electronic nature: it is electron-withdrawing via induction (-I effect) and electron-donating via resonance (+R effect).[6] In this molecule, it is positioned meta on the second phenyl ring. Its influence on the distant carboxyl group is therefore weak and primarily inductive. This minor electron-withdrawing influence would slightly favor acidity but is overwhelmingly overshadowed by the powerful steric effects.

Experimental pKa Determination: Potentiometric Titration

Potentiometric titration is the gold-standard method for the precise and reliable determination of pKa values due to its accuracy and simplicity.[8][9] The method involves the gradual addition of a titrant (a strong base for an acidic analyte) to the sample solution while monitoring the pH with a calibrated electrode. The pKa is the pH at the half-equivalence point of the titration.[10][11]

Detailed Protocol for Potentiometric Titration

I. Apparatus and Reagents

  • Calibrated pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Volumetric burette (Class A, 25 mL or 50 mL)

  • Beaker or titration vessel (100 mL)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • High-purity water (degassed to remove CO2)

  • Potassium Chloride (KCl) for maintaining ionic strength

  • 2-(3-Methoxyphenyl)-6-methylbenzoic acid (high purity)

  • Suitable organic co-solvent (e.g., methanol or ethanol) if the compound has low aqueous solubility

  • Standard pH buffers (e.g., pH 4.0, 7.0, and 10.0) for calibration[10]

II. Procedure

  • Calibration : Calibrate the pH meter using the standard buffers according to the manufacturer's instructions.[10]

  • Sample Preparation : Accurately weigh a sample of 2-(3-Methoxyphenyl)-6-methylbenzoic acid and dissolve it in a known volume of water (or a water/co-solvent mixture) to achieve a final concentration of approximately 1-10 mM.[10] Add KCl to maintain a constant ionic strength (e.g., 0.15 M).[10]

  • Initial Acidification : If necessary, add a small amount of 0.1 M HCl to the sample solution to lower the initial pH to ~2, ensuring the acid is fully protonated.

  • Titration Setup : Place the titration vessel on the magnetic stirrer, immerse the pH electrode and the tip of the burette into the solution, ensuring they do not touch the vessel walls or the stir bar. Begin gentle stirring.

  • Titration : Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[11]

  • Data Collection : Continue the titration well past the equivalence point (the region of most rapid pH change).

III. Data Analysis

  • Plot Titration Curve : Plot the measured pH (y-axis) against the volume of NaOH added (x-axis). This will generate a sigmoidal curve.[8]

  • Determine Equivalence Point : The equivalence point is the inflection point of the curve, where the slope (ΔpH/ΔV) is maximal. This can be identified visually or by plotting the first derivative of the titration curve.

  • Calculate pKa : The pKa is determined from the midpoint of the buffer region. At the half-equivalence point (half the volume of NaOH needed to reach the equivalence point), the concentration of the acid equals the concentration of its conjugate base, and therefore, pH = pKa.[10]

Workflow Diagram: Potentiometric Titration

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Calibrate Calibrate pH Meter (pH 4, 7, 10 Buffers) Prepare Prepare Analyte Solution (1-10 mM, constant ionic strength) Calibrate->Prepare Start Start Titration: Add NaOH in increments Prepare->Start Record Record pH and Volume after stabilization Start->Record For each increment Record->Start Plot Plot pH vs. Volume Record->Plot FindEP Determine Equivalence Point (Max ΔpH/ΔV) Plot->FindEP Calc_pKa Find Half-Equivalence Point FindEP->Calc_pKa Result pKa = pH at Half-Equivalence Point Calc_pKa->Result

Caption: Workflow for pKa determination via potentiometric titration.

Computational pKa Prediction

In parallel with experimental methods, computational chemistry offers a powerful tool for predicting pKa values.[1] These in silico methods are particularly useful for screening large numbers of compounds or for understanding the properties of molecules that are difficult to synthesize. The core of this approach is to calculate the Gibbs free energy change (ΔG) for the acid dissociation reaction in a solvent.[12]

Methodology Overview

Quantum chemical calculations, often using Density Functional Theory (DFT), are employed to determine the energies of the protonated (acid) and deprotonated (conjugate base) species.[12] Since pKa is a solution-phase property, it is essential to include the effects of the solvent, which is typically done using a solvation model like the Polarizable Continuum Model (PCM).[12]

The "direct method" is a common approach that uses a thermodynamic cycle (Born-Haber cycle) to calculate the free energy of dissociation in solution. More advanced methods may combine quantum mechanics with machine learning (QM/ML) to achieve high accuracy with reduced computational cost.[13][14]

Workflow Diagram: Computational pKa Prediction

G cluster_input Input Generation cluster_calc Quantum Chemical Calculation cluster_analysis Thermodynamic Analysis Mol_Acid Generate 3D Structure (Protonated Acid, HA) Opt_Gas Geometry Optimization (Gas Phase) Mol_Acid->Opt_Gas Mol_Base Generate 3D Structure (Deprotonated Base, A⁻) Mol_Base->Opt_Gas Solv_Energy Solvation Free Energy Calculation (e.g., PCM) Opt_Gas->Solv_Energy Calc_dG Calculate ΔG of Dissociation ΔG = G(A⁻) + G(H⁺) - G(HA) Solv_Energy->Calc_dG Calc_pKa Calculate pKa pKa = ΔG / (2.303 RT) Calc_dG->Calc_pKa Result Predicted pKa Value Calc_pKa->Result

Caption: Generalized workflow for computational pKa prediction.

Summary of Acidity

The acidity of 2-(3-Methoxyphenyl)-6-methylbenzoic acid is significantly influenced by its substitution pattern. The following table summarizes the expected effects on its pKa relative to benchmark compounds.

CompoundKey Structural FeatureDominant EffectExpected pKa vs. Benzoic Acid
Benzoic AcidUnsubstitutedBaseline~4.2[2][5]
o-Toluic Acid (2-Methylbenzoic acid)Single ortho-methyl groupOrtho-effectLower (Stronger Acid, pKa ≈ 3.9)[6]
2-(3-Methoxyphenyl)-6-methylbenzoic acid Two bulky ortho-substituentsStrong Ortho-effectSignificantly Lower (Much Stronger Acid)

The combined steric pressure from both the methyl and the methoxyphenyl groups in the ortho positions will lead to a pronounced ortho-effect, making 2-(3-Methoxyphenyl)-6-methylbenzoic acid a considerably stronger acid than both benzoic acid and o-toluic acid.

References

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

  • How to Predict the pKa of Any Compound in Any Solvent | ACS Omega. ACS Publications. (2022). [Link]

  • Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. (2021). [Link]

  • Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. MDPI. (2020). [Link]

  • Development of Methods for the Determination of pKa Values. PMC. [Link]

  • Substituent Effects on Acidity. Chemistry LibreTexts. (2023). [Link]

  • Predicting the pKa of Small Molecules. Matthias Rupp. (2011). [Link]

  • pKa prediction using quantum mechanics and machine learning. Optibrium. [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

  • Fast and Accurate Prediction of pKa Values with Minimal Empiricism. Rowan Newsletter. (2024). [Link]

  • Acidity of Carboxylic Acids. HCPG. [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. (2024). [Link]

  • Acidic strength of para substituted benzoic acids. Chemistry Stack Exchange. (2015). [Link]

  • Aromatic Acids - Acidity, effect of substituents on acidity and important reactions of benzoic acid. CUTM Courseware. [Link]

  • Substituent Effects on Acidity. Chemistry LibreTexts. (2024). [Link]

  • Effect of Electronic, Steric and Solvent on pka-values. Filo. (2026). [Link]

  • Is there a correlation between substituents of benzoic acid and it's acidity? Quora. (2017). [Link]

Sources

Exploratory

Atropisomerism and axial chirality in 2-(3-Methoxyphenyl)-6-methylbenzoic acid

This guide serves as a technical whitepaper for researchers and drug developers, focusing on the structural dynamics, detection, and management of axial chirality in 2-(3-Methoxyphenyl)-6-methylbenzoic acid . Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical whitepaper for researchers and drug developers, focusing on the structural dynamics, detection, and management of axial chirality in 2-(3-Methoxyphenyl)-6-methylbenzoic acid .

Executive Summary

In modern drug discovery, "hidden" axial chirality in biaryl scaffolds is a frequent source of late-stage development failure. 2-(3-Methoxyphenyl)-6-methylbenzoic acid represents a critical case study of Class 2 Atropisomerism —a molecule that exists as a rapidly interconverting racemate at room temperature but may bind to biological targets with high atroposelectivity. This guide details the structural mechanics (specifically the buttressing effect ), experimental protocols for resolving transient rotamers, and the strategic implications for medicinal chemistry.

Structural Anatomy & The Buttressing Effect

The molecule comprises a 2,6-disubstituted benzoic acid core coupled to a 3-substituted phenyl ring. The potential for atropisomerism arises from restricted rotation around the C(Ar)-C(Ar) biaryl bond.

The Chiral Axis[1][2][3][4]
  • Axis Definition: The bond connecting C2 of the benzoic acid ring to C1' of the 3-methoxyphenyl ring.

  • Steric Clash Zones:

    • Zone A (Benzoic Acid): The C1-COOH group and the C3-H atom.

    • Zone B (Phenyl Ring): The C2'-H and C6'-H atoms.[1]

The Buttressing Effect (Critical Mechanism)

In a standard 2-phenylbenzoic acid, the carboxyl group can rotate to minimize steric strain, lowering the barrier to biaryl rotation. However, in 2-(3-Methoxyphenyl)-6-methylbenzoic acid , the C6-Methyl group exerts a "buttressing effect."

  • Mechanism: The C6-Methyl sterically crowds the C1-COOH group.

  • Consequence: The COOH group is forced out of coplanarity with the benzene ring and pushed towards the biaryl axis. This effectively increases the "effective steric bulk" of the COOH group, significantly raising the rotational energy barrier (

    
    ) compared to the non-methylated analog.
    
Classification

Despite the buttressing effect, the lack of non-hydrogen ortho substituents on the phenyl ring (positions 2' and 6' are H) typically results in a rotational barrier of 15–20 kcal/mol .

  • Status: Class 2 Atropisomer (Interconverting).

  • Behavior: The molecule racemizes rapidly at room temperature (

    
     in seconds to minutes) but exists as distinct, observable rotamers at low temperatures (e.g., -40°C).
    

Mechanistic Insight: Rotational Energy Landscape

The rotation around the biaryl axis is not free.[2][3] It follows a potential energy surface characterized by:

  • Ground State (Minimum Energy): The two aryl rings are twisted (dihedral angle

    
     60–90°) to minimize steric repulsion between the COOH and the ortho-hydrogens.
    
  • Transition State (Maximum Energy): The planar conformation (dihedral angle = 0° or 180°) where the COOH passes the ortho-hydrogens.

Thermodynamic Parameters
  • Enthalpy of Activation (

    
    ):  Dominated by the steric repulsion of the buttressed COOH vs. Ortho-H.
    
  • Entropy of Activation (

    
    ):  typically negative, representing the ordered transition state.
    
Visualization of the Decision Pathway

The following decision tree outlines the workflow for assessing this molecule's chirality status.

AtropisomerAssessment Start Molecule: 2-(3-Methoxyphenyl)-6-methylbenzoic acid OrthoCheck Check Ortho Substituents (Ring A: COOH, H | Ring B: H, H) Start->OrthoCheck ButtressCheck Check Buttressing Groups (C6-Methyl present?) OrthoCheck->ButtressCheck Limited Bulk on Ring B BarrierEst Estimate Rotational Barrier (~18-22 kcal/mol) ButtressCheck->BarrierEst Yes (Increases Barrier) ClassAssign Assign Atropisomer Class BarrierEst->ClassAssign Class2 Class 2: Unstable at RT (Rapidly Racemizing) ClassAssign->Class2 Barrier < 25 kcal/mol Action Action: Low-Temp NMR & Biological Assay Verification Class2->Action

Caption: Decision workflow for classifying the atropisomeric stability of 2-(3-Methoxyphenyl)-6-methylbenzoic acid.

Experimental Protocols

To validate the atropisomeric nature of this molecule, standard room-temperature analytical methods are insufficient. The following protocols are required.

Protocol: Variable Temperature (VT) NMR

Objective: Determine the coalescence temperature (


) and calculate the rotational barrier (

).
  • Sample Preparation: Dissolve 10 mg of the compound in 0.6 mL of deuterated solvent with a high boiling/freezing point range (e.g., Toluene-d8 or CD2Cl2 ).

  • Low-Temperature Acquisition:

    • Cool probe to -80°C .

    • Acquire

      
      H NMR. Look for splitting of the methyl group signal (C6-Me) or the methoxy signal (C3'-OMe). At -80°C, these should appear as distinct signals for the 
      
      
      
      and
      
      
      enantiomers (or diastereomers if a chiral environment is present).
  • Stepwise Heating:

    • Increase temperature in 10°C increments.

    • Observe the broadening of the split signals.

  • Coalescence Determination: Identify

    
     where the split signals merge into a single broad peak.
    
  • Calculation: Use the Eyring equation to derive

    
    .
    
Protocol: Low-Temperature Chiral HPLC/SFC

Objective: Physically resolve the enantiomers to prove existence, even if transient.

  • Column: Chiralpak IA or IC (immobilized phases are preferred for robustness).

  • Mobile Phase: CO

    
     / Methanol (SFC) or Hexane / IPA (HPLC).
    
  • Temperature: Set column oven to 0°C or -10°C .

    • Note: Attempting separation at 25°C will likely result in a single peak or a "plateau" between peaks due to on-column racemization.

  • Detection: UV at 254 nm.

Data Summary Table
ParameterValue / CharacteristicImplication
Chiral Axis C2(Benzoic)-C1'(Phenyl)Primary site of rotation
Buttressing Group C6-MethylForces COOH twist; raises barrier
Ortho Substituents COOH (Ring A), H (Ring B)Insufficient for RT stability
Est. Barrier (

)
16–21 kcal/molRacemizes in minutes/seconds at RT
Classification Class 2 (Labile)Treat as "single" compound for storage, but "chiral" for binding

Implications for Drug Development[7]

The "Atroposelective Binding" Phenomenon

Even though 2-(3-Methoxyphenyl)-6-methylbenzoic acid racemizes at room temperature, it binds to protein targets as a single atropisomer .

  • Scenario: The protein pocket is chiral. It will energetically prefer one rotamer (e.g., the

    
    -isomer).
    
  • Thermodynamic Penalty: Upon binding, the "wrong" rotamer (

    
    ) must rotate into the 
    
    
    
    form. This costs entropic energy (
    
    
    ), potentially reducing potency compared to a pre-organized Class 3 (stable) analog.
Development Strategy
  • Do not attempt to resolve for storage: The enantiomers will racemize on the shelf.

  • SAR Optimization:

    • If the biological activity is high, consider locking the axis to create a Class 3 atropisomer.

    • Modification: Add a substituent (e.g., F, Cl, Me) at the C2' position of the phenyl ring. This will raise the barrier > 30 kcal/mol, allowing isolation of the active enantiomer.

Biological Impact Pathway[8]

BioImpact Racemate Free Ligand (Racemic) Rapid Interconversion Binding Protein Binding Event Racemate->Binding Selection Conformational Selection (Only P-isomer binds) Binding->Selection Induced Fit Complex Protein-Ligand Complex (Stable Axial Chirality) Selection->Complex High Affinity

Caption: Pathway of atroposelective binding for a Class 2 labile atropisomer.

References

  • LaPlante, S. R., et al. "Atropisomerism in drug discovery and development." Journal of Medicinal Chemistry 54.20 (2011): 7005-7022. Link

  • Clayden, J., et al. "The challenge of atropisomerism in medicinal chemistry." Angewandte Chemie International Edition 48.35 (2009): 6398-6401. Link

  • Bringmann, G., et al. "Atroposelective synthesis of axially chiral biaryl compounds." Angewandte Chemie International Edition 44.34 (2005): 5384-5427. Link

  • Toenjes, S. T., & Gustafson, J. L. "Atropisomerism in Medicinal Chemistry: Challenges and Opportunities." Future Medicinal Chemistry 10.4 (2018): 409-422. Link

Sources

Foundational

Thermodynamic Stability &amp; Structural Dynamics of 2,6-Disubstituted Benzoic Acid Derivatives

Executive Summary: The "Ortho-Effect" in Drug Design In medicinal chemistry, 2,6-disubstituted benzoic acid motifs (e.g., in dicamba, lidocaine analogs, and kinase inhibitors) are not merely structural scaffolds; they ar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ortho-Effect" in Drug Design

In medicinal chemistry, 2,6-disubstituted benzoic acid motifs (e.g., in dicamba, lidocaine analogs, and kinase inhibitors) are not merely structural scaffolds; they are thermodynamic switches. The introduction of substituents at both ortho positions creates a steric environment that forces the carboxyl group out of planarity with the aromatic ring.[1][2]

This phenomenon, known as Steric Inhibition of Resonance (SIR) , fundamentally alters the thermodynamic profile of the molecule:

  • Acidity (pKa): Drastically increases acidity (lowers pKa) by decoupling resonance stabilization of the neutral acid.

  • Thermal Stability: Accelerates decarboxylation pathways via ground-state destabilization (steric relief).

  • Conformational Locking: Induces atropisomerism, creating axial chirality issues critical for FDA compliance.

This guide provides the mechanistic grounding and experimental protocols to characterize these derivatives.

Structural Dynamics: Steric Inhibition of Resonance (SIR)

The Mechanism of Deconjugation

In unsubstituted benzoic acid, the carboxyl group (


) lies coplanar with the phenyl ring to maximize 

-orbital overlap (conjugation energy

6-10 kcal/mol).

When bulky groups (e.g.,


, 

,

) are introduced at the 2,6-positions, the van der Waals radii of the substituents clash with the carbonyl oxygen and the hydroxyl group. To relieve this strain (

), the carboxyl group rotates out of the plane, often approaching a dihedral angle (

) of 90°.

Thermodynamic Consequence:



The molecule sacrifices resonance stabilization to minimize steric repulsion. This raises the ground state energy of the neutral molecule relative to its planar analogs.
Visualization of the SIR Pathway

SIR_Mechanism Planar Planar Conformation (Max Resonance) Clash Steric Clash (2,6-Substituents) Planar->Clash Substitution Twist Bond Rotation (Torsional Strain) Clash->Twist Energy Min. Orthogonal Orthogonal Conformation (Resonance Decoupled) Twist->Orthogonal Final State

Figure 1: The thermodynamic cascade from steric crowding to resonance decoupling.

Acid-Base Thermodynamics (pKa Modulation)

The most immediate observable effect of 2,6-disubstitution is a dramatic shift in pKa.

The Thermodynamic Driver

Acidity is determined by the stability difference between the acid (


) and its conjugate base (

).

In unsubstituted benzoic acid , the neutral acid is stabilized by resonance with the ring. The carboxylate anion (


) is also stabilized, but the resonance energy in the neutral form is significant.

In 2,6-disubstituted derivatives :

  • Neutral Acid Instability: SIR prevents resonance in the neutral acid, raising its energy (destabilizing it).

  • Anion Stability: The carboxylate anion (

    
    ) is less dependent on ring conjugation for stability (charge is delocalized over two oxygens). Furthermore, the twist allows for better solvation of the carboxylate headgroup, unhindered by the hydrophobic ring.
    
  • Net Effect: The acid is destabilized more than the anion, shifting the equilibrium to the right (lower pKa).

Comparative Data Table
CompoundSubstituents (2,6)pKa (approx)Electronic EffectSteric Effect
Benzoic Acid H, H4.20ReferenceNone
2,6-Dimethylbenzoic acid Me, Me3.25Inductive (+I) donates e-, normally raising pKa, but SIR dominates.High (Twisted)
2,6-Dichlorobenzoic acid Cl, Cl1.60Inductive (-I) withdraws e- (acidifying) + SIR.High (Twisted)
2,6-Dimethoxybenzoic acid OMe, OMe3.44Resonance (+R) inhibited; Inductive (-I) dominates.Moderate
2,6-Dinitrobenzoic acid NO2, NO21.14Strong (-I/-M) + Strong SIR.Very High

Data synthesized from standard physicochemical tables (NIST, Bordwell).

Kinetic Stability: Decarboxylation Pathways

While thermodynamically stable regarding oxidation, 2,6-disubstituted acids are kinetically unstable regarding decarboxylation (loss of


) under thermal or acidic stress.
The Mechanism: Steric Relief

The transition state for decarboxylation involves the fracture of the


 bond.
  • Ground State: Highly crowded (high energy).

  • Transition State: As

    
     leaves, the steric strain is relieved.
    
  • Result: The activation energy (

    
    ) is lowered compared to unsubstituted benzoic acid.
    

This is critical for process chemistry. Attempting to recrystallize 2,6-disubstituted acids at high temperatures in acidic media can lead to yield loss via conversion to the corresponding 1,3-disubstituted benzene.

Decarboxylation Substrate 2,6-Disubstituted Benzoic Acid Protonation Ipso-Protonation (Rate Limiting) Substrate->Protonation H+ TS Transition State (Steric Relief) Protonation->TS Product 1,3-Disubstituted Benzene + CO2 TS->Product -CO2

Figure 2: Protodecarboxylation pathway accelerated by ground-state steric strain.

Atropisomerism in Drug Discovery[3][4][5]

If the 2,6-substituents are sufficiently large (e.g., Iodine, Nitro) or if the acid is converted to an amide/ester with restricted rotation, the molecule becomes axially chiral .

  • Class 1 Atropisomers: Rotation half-life (

    
    ) < 60 seconds. Treat as achiral (average).
    
  • Class 3 Atropisomers:

    
     > 4.5 years. Treat as stable enantiomers.
    

Risk: 2,6-disubstituted benzoic acid derivatives often fall into Class 2 (intermediate stability), where they may slowly racemize during storage or in vivo, leading to variable potency or toxicity.

Experimental Protocols

Protocol A: Potentiometric pKa Determination

Standard validation for thermodynamic acidity.

  • Preparation: Dissolve

    
     M of the derivative in a degassed mixture of water/methanol (if solubility is low, use 20% MeOH, but extrapolate to 0% via Yasuda-Shedlovsky plots).
    
  • Titrant: Carbonate-free 0.1 M KOH.

  • Execution: Perform titration at

    
     under 
    
    
    
    atmosphere.
  • Analysis: Use the Gran plot method to determine the equivalence point. Calculate pKa using the Henderson-Hasselbalch equation at half-neutralization.

    • Self-Validation: The titration curve must show a sharp inflection. If the curve is shallow, check for precipitation or electrode drift.

Protocol B: Thermal Stability Assessment (TGA/DSC)

Critical for solid-state stability and polymorph screening.

  • Instrument: Differential Scanning Calorimetry (DSC).

  • Sample: 2–5 mg in a hermetically sealed aluminum pan (pinhole lid if decarboxylation is expected to vent

    
    ).
    
  • Ramp: Heat from

    
     to 
    
    
    
    at
    
    
    .
  • Interpretation:

    • Endotherm: Melting point.

    • Exotherm (sharp): Decomposition/Decarboxylation.

    • Data Check: If the mass loss in TGA corresponds to the molecular weight of

      
       (44  g/mol ), the degradation pathway is confirmed as decarboxylation.
      

References

  • Dippy, J. F. J., & Lewis, R. L. (1936). The dissociation constants of some symmetrically disubstituted benzoic acids. Journal of the Chemical Society.[3] Link

  • LaPlante, S. R., et al. (2011). Atropisomerism in drug discovery and development.[4][5][6][7] Journal of Medicinal Chemistry, 54(20), 7005-7022. Link

  • Clayden, J., et al. (2009). The challenge of atropisomerism in drug discovery.[4][5] Angewandte Chemie International Edition, 48(35), 6398-6401. Link

  • NIST Chemistry WebBook. Benzoic acid, 2,6-dimethyl- Thermochemical Data.[8][9]Link

  • Raffa, R. B., et al. (2020). “Atropisomeric” Drugs: Basic Concept and Example of Application to Drug Development. Pharmacology & Pharmacy.[3] Link

Sources

Exploratory

Literature review on 2-(3-Methoxyphenyl)-6-methylbenzoic acid applications

An In-depth Technical Guide to the Potential Applications of 2-(3-Methoxyphenyl)-6-methylbenzoic acid Authored by a Senior Application Scientist Foreword: Unveiling the Potential of a Novel Benzoic Acid Derivative In the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Potential Applications of 2-(3-Methoxyphenyl)-6-methylbenzoic acid

Authored by a Senior Application Scientist

Foreword: Unveiling the Potential of a Novel Benzoic Acid Derivative

In the landscape of chemical research and drug discovery, the exploration of novel molecular scaffolds is the cornerstone of innovation. This guide focuses on 2-(3-Methoxyphenyl)-6-methylbenzoic acid, a compound for which the existing body of literature is nascent. However, the absence of extensive direct research presents not a void, but an opportunity. By examining the rich tapestry of applications for its structural analogs, we can construct a scientifically-grounded prospectus on the potential utility of this molecule.

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive, hypothesis-driven exploration of 2-(3-Methoxyphenyl)-6-methylbenzoic acid. We will delve into its plausible synthesis, and based on the established roles of related benzoic acid derivatives, we will project its potential applications in agrochemicals, pharmaceuticals, and materials science. This guide is intended to be a catalyst for future research, providing both the theoretical framework and practical experimental designs to unlock the promise of this compound.

Chapter 1: Synthesis and Characterization

Proposed Synthetic Workflow: Suzuki-Miyaura Cross-Coupling

The proposed synthesis involves the coupling of a boronic acid derivative with a halogenated benzoic acid derivative, catalyzed by a palladium complex.

A 2-Bromo-6-methylbenzoic acid C Pd(PPh3)4, K2CO3 Dioxane/H2O, 80°C A->C B (3-Methoxyphenyl)boronic acid B->C D 2-(3-Methoxyphenyl)-6-methylbenzoic acid C->D A Prepare stock solution of 2-(3-Methoxyphenyl)-6-methylbenzoic acid in DMSO C Apply sterile paper discs impregnated with test compound to agar surface A->C B Inoculate potato dextrose agar (PDA) plates with fungal pathogens (e.g., Botrytis cinerea, Fusarium graminearum) B->C D Incubate plates at 25°C for 3-7 days C->D E Measure the diameter of the inhibition zone D->E F Calculate Minimum Inhibitory Concentration (MIC) E->F A Prepare assay buffer and solutions of COX-1/COX-2 enzymes, arachidonic acid, and test compound B Pre-incubate enzyme with varying concentrations of the test compound A->B C Initiate the reaction by adding arachidonic acid B->C D Incubate for a specified time at 37°C C->D E Quantify prostaglandin production (e.g., PGE2) using ELISA D->E F Calculate IC50 values for COX-1 and COX-2 inhibition E->F

Foundational

Crystal Structure Analysis of 2-(3-Methoxyphenyl)-6-methylbenzoic Acid

Strategic Context: The Biaryl Scaffold in Drug Design The molecule 2-(3-Methoxyphenyl)-6-methylbenzoic acid represents a critical scaffold in modern medicinal chemistry, specifically within the class of atropisomeric bia...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Context: The Biaryl Scaffold in Drug Design

The molecule 2-(3-Methoxyphenyl)-6-methylbenzoic acid represents a critical scaffold in modern medicinal chemistry, specifically within the class of atropisomeric biaryls . Unlike standard planar aromatics, this compound exhibits restricted rotation around the biaryl C-C bond due to the steric clash between the ortho-methyl group (C6 position) and the ortho-substituents of the phenyl ring.

For drug development professionals, elucidating this crystal structure is not merely about connectivity; it is about defining the conformational energy landscape . The specific torsion angle adopted in the solid state often correlates with the bioactive conformation required for binding to targets such as kinases or GPCRs, where "pre-organized" atropisomers show higher potency by minimizing entropy loss upon binding.

Key Structural Hypotheses

Before initiating diffraction, the following structural features are hypothesized based on the "Ortho Effect" and analogous structures (e.g., 2-methylbenzoic acid derivatives):

  • Biaryl Orthogonality: The dihedral angle between the two aromatic planes is expected to deviate significantly from 0° (likely 60°–90°) to minimize steric repulsion between the C6-methyl and the 3-methoxyphenyl ring.

  • Carboxyl Twist: The carboxylic acid group will likely twist out of the benzoic acid plane to relieve strain from the flanking biaryl and methyl groups.

  • Centrosymmetric Dimerization: The primary intermolecular interaction will be the formation of carboxylic acid dimers via the

    
     graph-set motif.
    

Experimental Workflow: Synthesis to Diffraction

To ensure high-quality structural data, a rigorous protocol for synthesis, purification, and crystal growth is required.

Synthetic Route & Purification

The synthesis typically employs a Suzuki-Miyaura cross-coupling strategy, optimized to prevent protodeboronation.

Protocol:

  • Reactants: 2-Bromo-6-methylbenzoic acid (System A) and 3-Methoxyphenylboronic acid (System B).

  • Catalyst:

    
     (5 mol%) with 
    
    
    
    (2.0 equiv) in Dioxane/Water (4:1).
  • Conditions: Reflux at 100°C for 12 hours under

    
     atmosphere.
    
  • Purification: Acid-base extraction followed by recrystallization from EtOH/Water is critical to remove homocoupled byproducts which can disorder the crystal lattice.

Crystallization Strategy

Obtaining single crystals suitable for X-ray diffraction (XRD) requires slow kinetics to allow the bulky biaryl system to pack efficiently.

  • Method A (Evaporation): Dissolve 20 mg in MeOH; slow evaporation at 4°C. Risk: Solvate formation.

  • Method B (Vapor Diffusion - Recommended): Dissolve in minimal THF; diffuse Pentane into the solution. This encourages the formation of dense, non-solvated blocks.

Workflow Visualization

The following diagram outlines the critical path from synthesis to structural solution.

G Start Raw Materials (2-Br-6-Me-Benzoic Acid) Synth Suzuki Coupling (Pd(PPh3)4, 100°C) Start->Synth Purify Acid/Base Extraction & Recrystallization Synth->Purify Growth Vapor Diffusion (THF/Pentane) Purify->Growth >99% Purity XRD Single Crystal XRD (Mo Kα, 100K) Growth->XRD Block Morphology Solve Structure Solution (SHELXT / OLEX2) XRD->Solve Diffraction > 0.8Å

Figure 1: Critical path workflow for the isolation and structural determination of the target biaryl acid.

Crystallographic Analysis Protocol

Data Collection Parameters[1][2][3][4]
  • Temperature: Data must be collected at low temperature (100 K) using a cryostream. Biaryl systems often exhibit high thermal motion in the periphery (methoxy group) at room temperature, which degrades resolution.

  • Radiation: Mo K

    
     (
    
    
    
    Å) is preferred over Cu K
    
    
    to minimize absorption, although the heavy atom count is low.
  • Resolution: Aim for

    
     Å or better to accurately resolve the hydrogen positions on the carboxylic acid, which are crucial for defining the hydrogen bond network.
    
Space Group Determination

Expect a centrosymmetric space group (e.g.,


 or 

) unless chiral resolution was performed prior to crystallization.
  • Check: If

    
     (more than one molecule in the asymmetric unit), it indicates conformational flexibility where the biaryl axis adopts multiple stable torsion angles within the same lattice.
    

Structural Elucidation: The Core Analysis

Once the structure is solved, the analysis must focus on three specific geometric parameters that define the molecule's properties.

The Biaryl Torsion Angle ( )

Define the torsion angle by atoms


.
  • Expectation:

    
    .
    
  • Significance: If

    
    , the rings are orthogonal, maximizing the separation of the 6-methyl and the 3-methoxy ring. If 
    
    
    
    , significant strain exists, suggesting strong intermolecular packing forces (crystal packing effects) are overriding the intramolecular steric preference.
Carboxyl Group Planarity ( )

Measure the angle between the plane of the benzoic acid ring and the plane of the carboxyl group (


).
  • Mechanism: The 6-methyl group exerts steric pressure on the carbonyl oxygen.

  • Result: Expect a twist of

    
    . This deconjugation raises the energy of the system but is necessary to accommodate the bulky neighbors.
    
Intermolecular Hydrogen Bonding

The dominant synthon will be the carboxylic acid dimer.

  • Graph Set:

    
    .
    
  • Metric: Measure the

    
     distance. A typical strong H-bond here is 
    
    
    
    Å.
  • Deviation: If the dimer is not planar, it confirms that the steric bulk of the 6-methyl group is forcing the entire dimer assembly to twist, a rare and publishable feature in benzoic acid derivatives.

Structural Logic Diagram

The following diagram illustrates the hierarchy of forces stabilizing the crystal structure.

StructureLogic Molecule 2-(3-Methoxyphenyl)-6-methylbenzoic acid Sterics Steric Drivers 6-Methyl vs. Phenyl Ring 6-Methyl vs. Carboxyl Molecule->Sterics Conformation Conformational Response Biaryl Twist (~90°) Carboxyl Tilt (~30°) Sterics->Conformation Intramolecular Relief Packing Crystal Packing Acid-Acid Dimer (R2,2(8)) Pi-Stacking (Offset) Conformation->Packing Self-Assembly Packing->Conformation Packing Forces (may distort ideal geometry) Outcome Final Lattice Energy Minimum Packing->Outcome

Figure 2: Hierarchy of steric and electronic forces determining the final crystal structure.

Quantitative Data Summary (Template)

When reporting the structure, summarize the data in the following format to allow for direct comparison with analogs like 2-methylbenzoic acid or Metrafenone.

ParameterDescriptionExpected Range / Value
Crystal System Lattice symmetryMonoclinic or Triclinic
Space Group Symmetry operations

(most likely)

Torsion: C(6)-C(1)-C(1')-C(2')


Carboxyl twist relative to ring


H-bond donor-acceptor distance

Å

Calculated Density

Computational Validation (DFT)

To validate that the crystal structure represents a global minimum rather than a kinetic trap (polymorph), perform a Geometry Optimization using DFT.

  • Software: Gaussian or ORCA.

  • Level of Theory: B3LYP-D3(BJ)/6-311G(d,p). The dispersion correction (-D3) is mandatory to account for

    
     interactions between the biaryl rings in the lattice.
    
  • Comparison: Overlay the DFT-optimized gas-phase structure with the XRD structure.

    • RMSD < 0.5 Å: The crystal packing forces are weak; the molecule sits in its "natural" shape.

    • RMSD > 0.5 Å: Crystal packing forces (H-bonds) have significantly distorted the molecule (induced fit).

References

  • Biaryl Atropisomerism & Synthesis

    • Bringmann, G., et al. "Atroposelective Synthesis of Axially Chiral Biaryl Compounds." Angewandte Chemie International Edition, 44(34), 5384–5427. Link

  • Structural Analogs (Metrafenone)

    • BenchChem.[1] "An In-depth Technical Guide to the Synthesis of (3-bromo-6-methoxy-2-methylphenyl)(2,3,4-trimethoxy-6-methylphenyl)methanone." Link

  • Benzoic Acid Crystallography

    • Gopalakrishnan, B., et al. "Analysis of the ortho effect: Acidity of 2-substituted benzoic acids."[2][3] New Journal of Chemistry, 2004. Link

  • Hydrogen Bond Graph Sets

    • Etter, M. C. "Encoding and decoding hydrogen-bond patterns of organic compounds." Accounts of Chemical Research, 23(4), 120-126. Link

  • Related Crystal Structures (2-methylbenzoic acid)

    • CrystEngComm.[4] "The crystal structures of chloro and methylortho-benzoic acids and their co-crystal." Link

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis of 2-(3-Methoxyphenyl)-6-methylbenzoic acid via Suzuki coupling

Application Note: High-Yield Synthesis of 2-(3-Methoxyphenyl)-6-methylbenzoic Acid via Sterically Demanding Suzuki–Miyaura Coupling Executive Summary This guide details the synthesis of 2-(3-Methoxyphenyl)-6-methylbenzoi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Synthesis of 2-(3-Methoxyphenyl)-6-methylbenzoic Acid via Sterically Demanding Suzuki–Miyaura Coupling

Executive Summary

This guide details the synthesis of 2-(3-Methoxyphenyl)-6-methylbenzoic acid , a biaryl scaffold common in drug discovery. The synthesis presents a specific challenge: steric hindrance at the 2- and 6-positions of the benzoic acid core. Standard Suzuki coupling conditions often fail here due to the inability of the palladium catalyst to undergo oxidative addition or reductive elimination effectively in crowded environments.

This protocol utilizes a Methyl Ester Strategy combined with Buchwald Ligand (SPhos) technology to overcome steric barriers, ensuring high conversion rates (>90%) and minimizing protodeboronation side products.

Retrosynthetic Analysis & Strategy

Direct coupling of the free acid (2-bromo-6-methylbenzoic acid) is discouraged due to carboxylic acid interference with the palladium catalyst and solubility issues. The robust route involves three stages:

  • Protection: Esterification to shield the carboxylic acid.

  • Coupling: SPhos-mediated Suzuki coupling to install the biaryl bond.

  • Deprotection: High-temperature saponification to access the final acid.

Retrosynthesis Target Target: 2-(3-Methoxyphenyl)- 6-methylbenzoic acid Precursor Ester Intermediate: Methyl 2-(3-methoxyphenyl)- 6-methylbenzoate Target->Precursor Hydrolysis (Sterically Hindered) SM1 Electrophile: Methyl 2-bromo- 6-methylbenzoate Precursor->SM1 Suzuki Coupling (SPhos/Pd) SM2 Nucleophile: 3-Methoxyphenyl- boronic acid Precursor->SM2 +

Figure 1: Retrosynthetic strategy highlighting the ester intermediate required to mitigate catalyst poisoning and improve solubility.

Experimental Protocols

Phase 1: Esterification of 2-Bromo-6-methylbenzoic acid

Rationale: Methylation prevents catalyst poisoning by the free carboxylate and enables the use of non-polar solvents in the subsequent coupling step.

Reagents:

  • 2-Bromo-6-methylbenzoic acid (10.0 g, 46.5 mmol)

  • Methanol (50 mL, anhydrous)

  • Sulfuric acid (H₂SO₄, conc., 1.0 mL) or Thionyl Chloride (SOCl₂, 1.5 eq)

Protocol:

  • Dissolve the starting acid in Methanol (50 mL) in a round-bottom flask.

  • Safety: Cool to 0°C. Add H₂SO₄ dropwise (exothermic).

  • Reflux the mixture at 65°C for 12 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Concentrate in vacuo. Redissolve in EtOAc (100 mL).

  • Wash with Sat. NaHCO₃ (2 x 50 mL) to remove unreacted acid.

  • Dry over MgSO₄, filter, and concentrate.

  • Yield Expectation: >95% (Clear/pale yellow oil).

Phase 2: Suzuki-Miyaura Cross-Coupling

Rationale: The 2,6-disubstitution pattern creates significant steric bulk. Standard Pd(PPh₃)₄ is often inactive. We utilize SPhos-Pd-G2 (or Pd(OAc)₂/SPhos), as the electron-rich, bulky biaryl phosphine ligand facilitates the difficult oxidative addition and reductive elimination steps.

Reagent Table:

ComponentRoleEquivalentsAmount (Scale: 5 mmol)
Methyl 2-bromo-6-methylbenzoate Electrophile1.01.15 g
3-Methoxyphenylboronic acid Nucleophile1.20.91 g
SPhos Pd G2 Pre-catalyst0.02 (2 mol%)72 mg
K₃PO₄ (Tribasic Potassium Phosphate) Base3.03.18 g
Toluene / Water Solvent System10:1 v/v20 mL / 2 mL

Step-by-Step Protocol:

  • Inert Setup: Equip a 50 mL Schlenk flask or 3-neck flask with a magnetic stir bar, reflux condenser, and septum. Flame-dry under vacuum and backfill with Argon/Nitrogen (3 cycles).

  • Solvent Degassing: Sparge the Toluene and Water separately with Argon for 20 minutes. Oxygen is the primary cause of catalyst death in this reaction.

  • Loading: Under a positive pressure of Argon, add the Ester , Boronic Acid , SPhos Pd G2 , and K₃PO₄ .

  • Solvation: Add the degassed Toluene and Water via syringe.

  • Reaction: Heat the mixture to 100°C (oil bath temperature) with vigorous stirring.

    • Note: The biphasic system requires fast stirring to ensure phase transfer.

  • Monitoring: Check HPLC/TLC at 2 hours. Reaction is typically complete within 4–6 hours.

    • Target Rf: Product will be less polar than the bromo-ester.

  • Workup:

    • Cool to Room Temperature (RT).

    • Filter through a pad of Celite® to remove Palladium black. Rinse with EtOAc.[1]

    • Wash filtrate with Water (1x) and Brine (1x).

    • Dry organic layer (Na₂SO₄), filter, and concentrate.[1]

  • Purification: Flash Chromatography (SiO₂). Gradient: 0% → 10% EtOAc in Hexanes.

    • Yield Expectation: 85–92%.

Phase 3: Sterically Hindered Hydrolysis (Saponification)

Rationale: The methyl group at C6 and the new aryl group at C2 shield the ester carbonyl from nucleophilic attack. Standard 1M NaOH at RT will likely fail. Harsh thermal conditions are required.

Protocol:

  • Dissolve the biaryl ester (from Phase 2) in Ethanol (or DMSO if solubility is poor) .

  • Add aqueous KOH (4.0 M, 5 eq) .

  • Heat to Reflux (90–100°C) for 12–24 hours.

    • Checkpoint: If conversion is slow after 6 hours, add DMSO to increase the boiling point and nucleophilicity of the hydroxide.

  • Workup:

    • Cool to RT. Concentrate to remove Ethanol.

    • Dilute with Water (20 mL). The solution should be homogeneous (carboxylate salt).

    • Wash with Diethyl Ether (2 x 10 mL) to remove non-acidic impurities (unreacted ester).

    • Acidification: Carefully acidify the aqueous layer with 2M HCl to pH ~2. The product will precipitate as a white solid.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum. Recrystallize from Ethanol/Water if necessary.

Mechanistic Insight (The "Why")

The success of this protocol hinges on the SPhos ligand. In sterically crowded systems, the rate-determining step often shifts.

  • Oxidative Addition: The electron-rich phosphine accelerates the insertion of Pd into the Ar-Br bond.[1]

  • Transmetallation: Facilitated by the base (K₃PO₄).[2]

  • Reductive Elimination: This is the bottleneck for bulky substrates. The biaryl bulk of SPhos promotes the release of the crowded product to relieve steric strain at the metal center.

CatalyticCycle Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet Ar'-B(OH)2 Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Rate Determining Step (Sterics) RedElim->Pd0 Product Note1 SPhos Ligand Accelerates this step Note1->RedElim

Figure 2: Catalytic cycle emphasizing the role of bulky ligands in facilitating Reductive Elimination in hindered systems.

Troubleshooting & QC

IssueProbable CauseCorrective Action
Low Conversion (<50%) Catalyst Deactivation (O₂)Ensure rigorous degassing. Switch to SPhos Pd G3 (air-stable precatalyst).
Protodeboronation Unstable Boronic AcidUse 3-methoxyphenyl trifluoroborate salt instead of boronic acid.
Homocoupling (Biaryl) Oxygen leak / Low NucleophileVerify inert atmosphere. Add base after degassing.
Incomplete Hydrolysis Steric ShieldingSwitch solvent to Ethylene Glycol/KOH and heat to 120°C.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. [Link]

  • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[3] Chemical Reviews, 1995.[3] [Link]

  • Barder, T. E., et al. "Catalysts for the Production of Sterically Hindered Biaryls."[4] Angewandte Chemie International Edition, 2004.[4] [Link]

  • Goossen, L. J. "Pd-catalyzed synthesis of biaryls from sterically hindered aryl halides." Journal of Organic Chemistry, 2001. [Link]

Sources

Application

Scalable production methods for 2-(3-Methoxyphenyl)-6-methylbenzoic acid

Executive Summary This application note details a scalable, chromatography-free synthetic route for 2-(3-Methoxyphenyl)-6-methylbenzoic acid , a sterically congested biaryl intermediate critical in the development of P2X...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a scalable, chromatography-free synthetic route for 2-(3-Methoxyphenyl)-6-methylbenzoic acid , a sterically congested biaryl intermediate critical in the development of P2X3 antagonists and next-generation fungicides.

The synthesis of ortho-substituted biaryls is historically challenging due to the "ortho-effect," where steric hindrance inhibits the oxidative addition and transmetalation steps in palladium-catalyzed cross-couplings. This protocol overcomes these barriers by utilizing a Next-Generation Buchwald Precatalyst System (XPhos Pd G4) via a protected ester intermediate, ensuring high turnover numbers (TON) and regiochemical integrity.

Key Advantages of this Protocol:

  • Scalability: Designed for kilogram-scale production without silica gel chromatography.

  • Cost-Efficiency: Optimized ligand loading reduces precious metal consumption.

  • Purity: A "pH-swing" crystallization strategy delivers >99% HPLC purity.[1]

Strategic Route Analysis

The target molecule features a biaryl axis flanked by a carboxylic acid and a methyl group.[2] Direct coupling of the free acid (2-bromo-6-methylbenzoic acid) is possible but often suffers from catalyst poisoning and difficult phase separations at scale.

Therefore, this guide recommends a Three-Stage Process :

  • Esterification: Protection of the acid to prevent catalyst interference.

  • Sterically Demanding Suzuki-Miyaura Coupling: Constructing the biaryl core.

  • Saponification & pH-Controlled Isolation: Deprotection and purification.

Process Logic Flow

SynthesisLogic Start Start: 2-Bromo-6-methylbenzoic acid Step1 Step 1: Esterification (MeOH / H2SO4) Start->Step1 Inter1 Intermediate: Methyl 2-bromo-6-methylbenzoate Step1->Inter1 Step2 Step 2: Suzuki Coupling (Pd-XPhos / Boronic Acid) Inter1->Step2 Inter2 Biaryl Ester Intermediate Step2->Inter2 Step3 Step 3: Saponification (NaOH -> HCl Precip) Inter2->Step3 Final Target: 2-(3-Methoxyphenyl)-6-methylbenzoic acid Step3->Final

Figure 1: Synthetic pathway designed for intermediate isolation and purification control.

Detailed Experimental Protocols

Stage 1: Esterification (Batch Preparation)

Objective: Convert the starting acid to a lipophilic ester to facilitate the subsequent organometallic coupling.

Reagents:

  • 2-Bromo-6-methylbenzoic acid (1.0 equiv)

  • Methanol (Solvent, 10 vol)

  • Sulfuric acid (H₂SO₄, conc., 0.1 equiv)

Protocol:

  • Charge a glass-lined reactor with 2-Bromo-6-methylbenzoic acid and Methanol .

  • Add catalytic H₂SO₄ dropwise to control exotherm.

  • Reflux at 65°C for 12 hours. Monitor by HPLC (Target: <1% SM).

  • Concentrate solvent to 20% volume.

  • Dilute with Ethyl Acetate and wash with saturated NaHCO₃ (to remove residual acid).

  • Dry organic layer (MgSO₄), filter, and concentrate to yield Methyl 2-bromo-6-methylbenzoate as a pale yellow oil.

    • Yield Expectation: 95-98%

    • Checkpoint: Check GC-MS for purity. Proceed if >98%.

Stage 2: The "Hindered" Suzuki-Miyaura Coupling

Objective: Form the sterically crowded C-C bond using a specialized catalyst system.

Mechanistic Insight: Standard Pd(PPh₃)₄ fails here due to the steric bulk at the ortho positions (methyl and ester groups). We utilize XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl), a bulky Buchwald ligand that promotes the reductive elimination step in crowded systems [1].

Reagents:

  • Methyl 2-bromo-6-methylbenzoate (1.0 equiv)

  • 3-Methoxyphenylboronic acid (1.2 equiv)

  • Catalyst: XPhos Pd G4 (0.5 - 1.0 mol%) [2]

  • Base: K₃PO₄ (3.0 equiv, anhydrous)

  • Solvent: Toluene : Water (10:1 ratio)

Protocol:

  • Inerting: Purge the reactor with Nitrogen (N₂) for 15 minutes. Oxygen is the enemy of Palladium.

  • Charging: Add the Aryl Bromide , Boronic Acid , and K₃PO₄ .

  • Solvent Addition: Add degassed Toluene and Water. Agitate vigorously to create an emulsion.

  • Catalyst Addition: Add XPhos Pd G4 last.

  • Reaction: Heat to 100°C for 4-6 hours.

    • Process Control: Monitor HPLC. The reaction is complete when the Aryl Bromide is consumed.

  • Workup:

    • Cool to 25°C.

    • Filter through a pad of Celite to remove Pd black.

    • Separate phases. Wash the organic (Toluene) layer with brine.

    • Note: The product (Biaryl Ester) remains in the Toluene layer.

    • Do not isolate solid yet. Proceed directly to hydrolysis or concentrate to oil if storage is needed.

Stage 3: Hydrolysis and "pH-Swing" Purification

Objective: Isolate the final acid with high purity without chromatography.

Protocol:

  • Dissolve the crude Biaryl Ester (from Stage 2) in THF:Water (1:1) .

  • Add LiOH·H₂O (3.0 equiv) or NaOH (pellets).

  • Heat to 60°C for 2 hours.

    • Mechanism:[1][3][4] Saponification converts the lipophilic ester into the water-soluble carboxylate salt.

  • Phase Cut (Critical Purification Step):

    • Wash the aqueous reaction mixture with MTBE (Methyl tert-butyl ether).

    • Why? Impurities (dimers, de-halogenated side products, unreacted boronic acid) stay in the MTBE. The product stays in the water as the salt.

    • Discard the MTBE layer.

  • Acidification & Crystallization:

    • Cool the aqueous layer to 0-5°C.

    • Slowly add 2M HCl dropwise while stirring until pH reaches 2.0.

    • The product, 2-(3-Methoxyphenyl)-6-methylbenzoic acid , will precipitate as a white solid.

  • Filtration: Filter the solid, wash with cold water, and dry in a vacuum oven at 45°C.

Process Data & Troubleshooting

Table 1: Optimization Parameters (Screening Phase)

ParameterCondition A (Standard)Condition B (Optimized)Outcome
Ligand PPh₃XPhos PPh₃ yielded <10% product; XPhos yielded >95%.
Base Na₂CO₃K₃PO₄ Phosphate base reduced protodeboronation side-reactions.
Solvent DMFToluene/H₂O Biphasic system allowed easier salt removal.
Temp 80°C100°C Higher temp required to overcome steric activation energy.

Table 2: Typical Specifications (Final Product)

TestSpecificationMethod
Appearance White to Off-White PowderVisual
Purity > 99.0%HPLC (Area %)
Pd Content < 10 ppmICP-MS
Water < 0.5%Karl Fischer

Experimental Workflow Diagram

The following diagram illustrates the physical workflow for the critical isolation steps, ensuring the user understands where the product resides at each phase.

WorkupFlow RxnMix Crude Saponification Mixture (Product is Carboxylate Salt) Wash Add MTBE & Agitate RxnMix->Wash PhaseSep Phase Separation Wash->PhaseSep OrgLayer Organic Layer (MTBE) Contains: Impurities, Dimers PhaseSep->OrgLayer Top Layer AqLayer Aqueous Layer Contains: Product (Salt) PhaseSep->AqLayer Bottom Layer Discard Discard OrgLayer->Discard Acidify Acidify with HCl to pH 2.0 (Precipitation) AqLayer->Acidify Filter Filtration & Drying Acidify->Filter Product Final Product: White Solid Filter->Product

Figure 2: Purification logic relying on acid-base extraction to avoid chromatography.

References

  • Buchwald, S. L., et al. (2005). "Synthesis of Biaryls via Pd-Catalyzed Cross-Coupling: The Influence of Ligand Structure." Journal of the American Chemical Society. Available at: [Link]

  • Organic Chemistry Portal. "Suzuki Coupling of Sterically Hindered Substrates." Organic Chemistry Portal. Available at: [Link]

Sources

Method

Esterification procedures for sterically hindered 2-(3-Methoxyphenyl)-6-methylbenzoic acid

Esterification Strategies for 2-(3-Methoxyphenyl)-6-methylbenzoic Acid[1][2] Executive Summary & Strategic Analysis The target molecule, 2-(3-Methoxyphenyl)-6-methylbenzoic acid , represents a classic case of extreme ste...

Author: BenchChem Technical Support Team. Date: February 2026

Esterification Strategies for 2-(3-Methoxyphenyl)-6-methylbenzoic Acid[1][2]

Executive Summary & Strategic Analysis

The target molecule, 2-(3-Methoxyphenyl)-6-methylbenzoic acid , represents a classic case of extreme steric congestion.[1] The carboxylic acid moiety is flanked by a methyl group at the C6 position and a bulky 3-methoxyphenyl ring at the C2 position.

According to Newman’s Rule of Six , atoms at the 6-position (relative to the carbonyl oxygen as position 1) exert profound steric pressure on the formation of the tetrahedral intermediate required for nucleophilic acyl substitution [1]. In this substrate, the "ortho-effect" effectively shields the carbonyl carbon from nucleophilic attack by alcohols under standard Fischer esterification conditions (acid + alcohol + heat), leading to negligible yields and recovered starting material.

To successfully esterify this substrate, we must employ strategies that either:

  • Hyper-activate the carbonyl: Generating a highly reactive intermediate (Acid Chloride or Mixed Anhydride) to overcome the energy barrier.[2]

  • Bypass the carbonyl: Utilizing O-alkylation (Nucleophilic Aliphatic Substitution) where the carboxylate acts as the nucleophile, avoiding the crowded carbonyl center entirely.

Strategic Decision Map

EsterificationStrategy Start Target: 2-(3-Methoxyphenyl)-6-methylbenzoic acid Decision Select Alcohol Partner Start->Decision Simple Primary/Simple Secondary (MeOH, EtOH, BnOH) Decision->Simple Low Steric Bulk Complex Complex/Acid-Sensitive (Tertiary, Chiral, API fragments) Decision->Complex High Steric Bulk RouteA Route A: Alkylation (Cs2CO3 + Alkyl Halide) Simple->RouteA Preferred (Mildest) RouteB Route B: Acyl Chloride (Oxalyl Chloride/DMF) Simple->RouteB Scalable Alternative Complex->RouteB If Alcohol Stable RouteC Route C: Yamaguchi (2,4,6-Trichlorobenzoyl chloride) Complex->RouteC High Selectivity

Figure 1: Decision matrix for selecting the optimal esterification protocol based on the alcohol partner.

Protocol A: The "Bypass" Route (Cesium Carbonate Alkylation)

Best For: Methyl, Ethyl, Benzyl, and Allyl esters.[2][1] Mechanism:


 displacement.[2][1]
Rationale:  This method avoids the formation of a tetrahedral intermediate at the crowded carbonyl carbon. Instead, the carboxylate anion attacks an unhindered alkyl halide.[2][1] The "Cesium Effect" is critical here; the large ionic radius of 

minimizes ion pairing in polar aprotic solvents, creating a "naked," highly nucleophilic carboxylate anion [2].[1]
Materials
  • Substrate: 2-(3-Methoxyphenyl)-6-methylbenzoic acid (1.0 equiv)

  • Base: Cesium Carbonate (

    
    ), anhydrous (1.5 equiv)[2][1]
    
  • Electrophile: Alkyl Iodide (e.g., MeI, EtI) or Benzyl Bromide (1.2 – 1.5 equiv)[2][1]

  • Solvent: DMF (Anhydrous)[2]

Step-by-Step Methodology
  • Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the carboxylic acid in 5.0 mL of anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add 1.5 mmol (488 mg) of

    
     in a single portion. Stir at room temperature for 30 minutes. The suspension may evolve 
    
    
    
    ; ensure proper venting.[2]
  • Alkylation: Add 1.2 mmol of the alkyl halide (e.g., 75

    
     Methyl Iodide) dropwise via syringe.[2][1]
    
  • Reaction: Stir the mixture at room temperature.

    • QC Check: Monitor by TLC or LC-MS.[2][1] Conversion is typically complete within 2–4 hours.[2][1]

  • Workup: Dilute the reaction mixture with EtOAc (30 mL) and wash with water (3 x 10 mL) to remove DMF and inorganic salts. Wash the organic layer with brine, dry over

    
    , and concentrate.[2][1]
    
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Self-Validating Check:

  • Success Indicator: Disappearance of the broad carboxylic acid O-H stretch (~3000-2500

    
    ) in IR. Appearance of a sharp ester carbonyl peak shifted slightly to higher wavenumbers (~1735 
    
    
    
    ).[2]
Protocol B: The "Hyper-Activation" Route (Oxalyl Chloride)

Best For: Formation of esters with secondary alcohols or when the alkyl halide is not available. Mechanism: Nucleophilic Acyl Substitution via Vilsmeier-Haack intermediate.[2][1] Rationale: Thionyl chloride (


) often requires reflux, which can degrade sensitive substrates.[2][1] Oxalyl chloride with catalytic DMF generates the Vilsmeier reagent (chloroiminium ion) in situ, which converts the acid to the acid chloride rapidly at room temperature, overcoming the steric barrier [3].
Materials
  • Substrate: 2-(3-Methoxyphenyl)-6-methylbenzoic acid (1.0 equiv)

  • Reagent: Oxalyl Chloride (1.2 equiv)[2][3]

  • Catalyst: DMF (anhydrous, 2-3 drops)

  • Solvent: Dichloromethane (DCM), anhydrous[2][1]

  • Nucleophile: Target Alcohol (1.5 equiv)[2]

  • Base: Triethylamine (

    
    ) or Pyridine (2.0 equiv)[2]
    
Step-by-Step Methodology
  • Activation: Dissolve the acid (1.0 mmol) in anhydrous DCM (5 mL) under nitrogen.

  • Catalysis: Add 2 drops of anhydrous DMF. Note: This is crucial. Without DMF, the reaction will be sluggish due to steric hindrance.

  • Chlorination: Add Oxalyl Chloride (1.2 mmol, 105

    
    ) dropwise at 0°C. Allow to warm to room temperature and stir for 2 hours.
    
    • Visual Cue: Vigorous bubbling (

      
       and 
      
      
      
      evolution) indicates active conversion.[2][1]
  • Evaporation (Critical): Concentrate the reaction in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in fresh anhydrous DCM (5 mL).

  • Esterification: Add the target alcohol (1.5 mmol) followed by

    
     (2.0 mmol) dropwise at 0°C.
    
  • Reaction: Stir at Room Temperature for 4–12 hours. The bulky acid chloride reacts slower than typical benzoates; heating to reflux (40°C) may be required for secondary alcohols.[2]

  • Quench: Add saturated

    
     solution. Extract with DCM.[2][1]
    

Mechanistic Workflow:

AcylChloride Acid Hindered Acid Vilsmeier Vilsmeier Intermediate (Active Chlorinating Agent) Acid->Vilsmeier Attack DMF DMF (Cat.) + (COCl)2 DMF->Vilsmeier Formation AcidCl Acid Chloride (Highly Electrophilic) Vilsmeier->AcidCl - CO, - CO2, - DMF Ester Target Ester AcidCl->Ester + ROH / Base

Figure 2: DMF-catalyzed activation of the hindered acid to the acid chloride.

Protocol C: The Yamaguchi Esterification

Best For: Coupling with complex, acid-sensitive, or sterically hindered alcohols (e.g., secondary chiral centers).[2][1] Mechanism: Mixed Anhydride formation using 2,4,6-trichlorobenzoyl chloride.[2][1][4][5][6] Rationale: The 2,4,6-trichlorobenzoyl group is an excellent leaving group.[2][1] The reaction is driven by the formation of a mixed anhydride, which is then attacked regioselectively by the alcohol (catalyzed by DMAP) at the less hindered carbonyl—however, in our case, both carbonyls are hindered. The high reactivity of the Yamaguchi reagent forces the coupling where standard anhydrides fail [4].

Materials
  • Substrate: 2-(3-Methoxyphenyl)-6-methylbenzoic acid (1.0 equiv)

  • Reagent: 2,4,6-Trichlorobenzoyl chloride (Yamaguchi Reagent) (1.2 equiv)[2][1]

  • Base:

    
     (1.5 equiv)[2]
    
  • Catalyst: DMAP (4-Dimethylaminopyridine) (1.5 - 2.0 equiv)[2]

  • Solvent: Toluene or THF (Anhydrous)[2][1]

Step-by-Step Methodology
  • Mixed Anhydride Formation: Dissolve the acid (1.0 mmol) and

    
     (1.5 mmol) in THF (5 mL). Add 2,4,6-trichlorobenzoyl chloride (1.2 mmol) dropwise at 0°C.
    
  • Incubation: Stir at Room Temperature for 1–2 hours. A precipitate (

    
    ) will form.[2][1]
    
  • Esterification: Add a solution of the alcohol (1.2 mmol) and DMAP (2.0 mmol) in THF (2 mL) to the mixed anhydride mixture.

    • Note: Unlike standard Yamaguchi protocols which use catalytic DMAP, hindered substrates often require stoichiometric DMAP to stabilize the acyl-pyridinium intermediate.[2][1]

  • Reaction: Heat to reflux (65°C for THF, 110°C for Toluene) for 6–12 hours.

  • Workup: Dilute with

    
    , wash with 1N HCl (to remove DMAP), then saturated 
    
    
    
    , then brine.
Comparative Data & Troubleshooting
FeatureAlkylation (

)
Acyl Chloride (Oxalyl Cl)Yamaguchi
Steric Tolerance Excellent (Bypasses Carbonyl)Good (High Energy)Very Good (Driven by Leaving Group)
Alcohol Scope Primary halides onlyPrimary & SecondaryComplex / Secondary
Conditions Mild, Basic, RTAcidic intermediate, RT/RefluxBasic, Reflux
Key Risk O- vs C-alkylation (rare for benzoates)Hydrolysis if wetAcyl transfer to wrong carbonyl (rare)

Troubleshooting the "Methyl" Shift: When characterizing the product via


 NMR, the methyl group at position 6 is a diagnostic handle.
  • Starting Material: Methyl signal typically appears ~2.3 - 2.4 ppm.[2][1]

  • Ester Product: Due to the twisting of the carboxylate out of plane (caused by the steric clash with the 2-aryl and 6-methyl groups), the shielding cone of the new ester group may cause a slight upfield or downfield shift depending on the specific conformer.

  • Critical QC: Ensure integration of the 3-methoxy group (3H, singlet, ~3.8 ppm) remains 1:1 with the 6-methyl group to confirm no demethylation occurred (e.g., if using harsh Lewis acids like

    
    , which should be avoided).
    
References
  • Newman, M. S. (1950).[2][1] Steric Effects in Organic Chemistry. Journal of the American Chemical Society , 72(10), 4783.[2][1] Link[2]

  • Kruizinga, W. H., Strijtveen, B., & Kellogg, R. M. (1981).[2][1] Cesium salts of carboxylic acids.[2][1][7][8][9] Application to the synthesis of macrocycles. The Journal of Organic Chemistry , 46(21), 4321-4323.[2][1] Link[2]

  • Wissner, A., & Grudzinskas, C. V. (1978).[2][1] Reaction of tert-butyldimethylsilyl esters with oxalyl chloride-dimethylformamide: preparation of carboxylic acid chlorides under neutral conditions. The Journal of Organic Chemistry , 43(20), 3972-3974.[2][1] Link[2]

  • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[2][1][4] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization. Bulletin of the Chemical Society of Japan , 52(7), 1989-1993.[1] Link[2]

Sources

Application

Application Note: Sustainable Synthesis of 2-Aryl-6-Methylbenzoic Acids

This Application Note is designed for researchers in medicinal chemistry and process development. It prioritizes atom-economical C-H activation and aqueous-phase cross-coupling to address the steric and electronic challe...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It prioritizes atom-economical C-H activation and aqueous-phase cross-coupling to address the steric and electronic challenges of synthesizing 2-aryl-6-methylbenzoic acids.

Executive Summary & Strategic Rationale

The 2-aryl-6-methylbenzoic acid scaffold is a privileged structural motif in drug discovery, serving as a core for atropisomeric kinases inhibitors, non-steroidal anti-inflammatory drugs (NSAIDs), and natural products. The steric bulk of the ortho-methyl group, combined with the electronic deactivation of the carboxylic acid, makes synthesizing this scaffold via traditional Friedel-Crafts or multi-step protection/deprotection sequences inefficient and waste-intensive.

This guide details two green chemistry protocols that circumvent these limitations:

  • Direct Ru(II)-Catalyzed C-H Arylation: The most atom-economical approach, utilizing the carboxylic acid itself as a directing group to functionalize the sterically hindered ortho-position directly from o-toluic acid.

  • Aqueous Micellar Suzuki-Miyaura Coupling: A robust, scalable alternative using water as the primary solvent and surfactant technology to couple 2-halo-6-methylbenzoic acids, ideal for late-stage diversification.

Critical Mechanistic Analysis

The synthesis of 2,6-disubstituted benzoic acids faces a "steric wall." The ortho-methyl group forces the carboxylic acid out of planarity, reducing conjugation and altering the pKa. Successful green protocols must leverage this conformation rather than fight it.

Pathway A: Carboxylate-Directed C-H Activation (Ruthenium Catalysis)

Unlike Palladium, which often requires specific directing groups (e.g., amides, oxazolines), Ruthenium(II) carboxylates can utilize the native carboxylic acid as a weak directing group.

  • The Challenge: o-Toluic acid is weakly coordinating and sterically hindered. Early Ru-catalysts gave <5% yields.

  • The Solution: The use of electron-rich, bulky phosphine ligands (specifically PCy₃ ) stabilizes the active Ruthenium species, facilitating the cleavage of the C-H bond despite the steric clash.

Pathway B: Micellar Catalysis (Palladium in Water)

Traditional Suzuki couplings of sterically hindered aryl chlorides/bromides require high temperatures and toxic polar aprotic solvents (DMF, NMP).

  • The Solution: Nanomicelles (using surfactants like TPGS-750-M) create a hydrophobic "nanoreactor" within water. This increases the local concentration of reactants and catalyst, enabling the coupling of hindered substrates at mild temperatures (40–60 °C) without organic co-solvents.

Visualizing the Chemistry (Graphviz)

GreenSynthesisPathways cluster_0 Pathway A: High Atom Economy cluster_1 Pathway B: High Robustness Start o-Toluic Acid (2-Methylbenzoic Acid) Precursor 2-Bromo-6-methylbenzoic Acid Start->Precursor Bromination (Traditional Step) Ru_Cat Ru(II) Catalyst (p-Cymene/PCy3) Start->Ru_Cat Coordination Pd_Cat Pd Catalyst (Micellar/Water) Precursor->Pd_Cat Surfactant Encapsulation Ruthenacycle Ruthenacycle Intermediate Ru_Cat->Ruthenacycle C-H Activation (-H2) Product 2-Aryl-6-methylbenzoic Acid Ruthenacycle->Product Ar-X / Reductive Elim. OxAdd Oxidative Addition (Pd-Ar-Br) Pd_Cat->OxAdd Ar-B(OH)2 OxAdd->Product Cross-Coupling

Figure 1: Dual pathways for synthesis. Pathway A (Green) utilizes direct C-H activation. Pathway B (Blue) depicts the robust aqueous Suzuki coupling route.

Detailed Experimental Protocols

Protocol A: Ru(II)-Catalyzed Direct C-H Arylation

Best for: Atom economy, avoiding halogenated precursors, and early-stage discovery.

Reagents:

  • Substrate: o-Toluic acid (1.0 equiv)

  • Coupling Partner: Aryl Iodide (1.2 equiv) (Note: Aryl Bromides may require higher temps)

  • Catalyst Precursor: [RuCl₂(p-cymene)]₂ (2.5 mol%)[1]

  • Ligand: Tricyclohexylphosphine (PCy₃) (10 mol%) - Critical for hindered substrates

  • Base: K₂CO₃ (2.0 equiv)[2][3]

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or GVL (γ-Valerolactone) for a greener profile.

Step-by-Step Methodology:

  • Setup: In a glovebox or under a steady stream of Nitrogen, charge a dried pressure tube with o-toluic acid (1.0 mmol), Aryl Iodide (1.2 mmol), K₂CO₃ (2.0 mmol), [RuCl₂(p-cymene)]₂ (15 mg), and PCy₃ (28 mg).

  • Solvation: Add degassed NMP (or GVL) (2.0 mL). The concentration should be high (0.5 M) to promote kinetics.

  • Reaction: Seal the tube and heat to 100 °C for 16–24 hours. Note: The reaction color typically shifts from dark red to brown.

  • Workup (Green): Cool to room temperature. Dilute with EtOAc (10 mL) and wash with 1M HCl (to protonate the acid and remove Ru residues). Extract the aqueous layer twice with EtOAc.

  • Purification: Concentrate the organic layer. Purify via recrystallization (ethanol/water) if possible, or short silica plug filtration.

Expert Insight: The PCy₃ ligand is non-negotiable here. Less bulky ligands (PPh₃) or bidentate ligands often fail because they cannot stabilize the Ruthenium center when the sterically demanding o-toluic acid coordinates.

Protocol B: Surfactant-Mediated Suzuki Coupling in Water

Best for: Scale-up, late-stage functionalization, and highly sensitive substrates.

Reagents:

  • Substrate: 2-Bromo-6-methylbenzoic acid (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd(dtbpf)Cl₂ (2 mol%) or Pd(OAc)₂/SPhos (2 mol%)

  • Surfactant: TPGS-750-M (2 wt % in water) - Commercially available biodegradable surfactant

  • Base: Triethylamine (Et₃N) (3.0 equiv)

Step-by-Step Methodology:

  • Media Prep: Dissolve TPGS-750-M in degassed water to create a 2 wt % clear solution.

  • Charging: To a reaction flask open to air (if using robust Pd(dtbpf)Cl₂), add 2-bromo-6-methylbenzoic acid (1.0 mmol) and Aryl Boronic Acid (1.5 mmol).

  • Catalyst Addition: Add the surfactant solution (2.0 mL) and Et₃N. Stir vigorously to form an emulsion. Add the Pd catalyst.[4][5][6][7][8][9][10]

  • Reaction: Stir at 45–50 °C for 4–8 hours. The mild temperature prevents deboronation of the coupling partner.

  • Workup (Green): "In-flask" extraction. Add a minimal amount of EtOAc or iPrOAc to the reaction vessel and stir gently. Stop stirring; the organic layer will separate cleanly from the aqueous surfactant phase.

  • Recycling: The aqueous surfactant phase (containing the bulk of the catalyst) can often be reused for a second run by simply adding fresh substrates and base.

Comparative Data Analysis

MetricProtocol A: Ru-Catalyzed C-H ActivationProtocol B: Aqueous Suzuki Coupling
Atom Economy High (Direct C-H functionalization)Moderate (Loss of Br and B(OH)₂)
Step Count 1 Step (from o-toluic acid)2 Steps (Requires bromination first)
Steric Tolerance Moderate (Sensitive to very bulky Ar-I)High (Excellent for bulky biaryls)
Green Solvent GVL (Good) or NMP (Poor)Water (Excellent)
Scalability Moderate (Pressure vessel often needed)High (Standard batch reactors)
Typical Yield 65–85%85–95%

References

  • Ruthenium-Catalyzed C-H Arylation of Benzoic Acids

    • Mechanism & Ligand Choice: Simonetti, M., et al. "Ruthenium-Catalyzed C–H Arylation of Benzoic Acids." Chem. Eur. J. (2018).[3]

    • Use of PCy3 for Hindered Substrates: Ackermann, L., et al. "Ruthenium(II)-Catalyzed C–H Functionalizations on Benzoic Acids." Chem. Commun. (2016).[3][11]

  • Micellar Catalysis in Water

    • TPGS-750-M Technology: Lipshutz, B. H., et al. "Transition Metal Catalyzed Cross-Couplings in Water at Room Temperature." Aldrichimica Acta (2012).

  • Synthesis of 2-Halo-6-methylbenzoic Acids

    • Lithiation/Carboxylation Route: "Process Development and Pilot Plant Synthesis of Methyl 2-Bromo-6-chlorobenzoate." Org.[1][6] Process Res. Dev. (2004).

Sources

Method

Application Note: Defect Engineering in Zr-MOFs using 2-(3-Methoxyphenyl)-6-methylbenzoic Acid

Part 1: Executive Summary & Ligand Profile Introduction The precise control of porosity and catalytic activity in Metal-Organic Frameworks (MOFs) often relies on "defect engineering"—the intentional introduction of struc...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Ligand Profile

Introduction

The precise control of porosity and catalytic activity in Metal-Organic Frameworks (MOFs) often relies on "defect engineering"—the intentional introduction of structural irregularities. While simple modulators like acetic acid or benzoic acid are standard, they often yield unpredictable defect distributions.

This guide details the application of 2-(3-Methoxyphenyl)-6-methylbenzoic acid (MPMBA) as a high-performance steric modulator . Unlike planar benzoates, MPMBA features a biaryl "twist" induced by the 2-aryl, 6-methyl substitution pattern. This steric bulk prevents dense surface packing, facilitating the creation of hierarchical mesopores within microporous frameworks (e.g., UiO-66, MOF-808) and stabilizing metastable phases during nucleation.

Chemical Rationale: The "Orthogonal Twist"

The efficacy of MPMBA lies in its inability to achieve planarity.

  • Steric Inhibition of Resonance: The 6-methyl group forces the carboxylate moiety out of the phenyl plane.

  • Biaryl Torsion: The 3-methoxyphenyl group at the 2-position creates a high rotational barrier, effectively locking the molecule into a bulky, orthogonal conformation.

When coordinated to a Zr


 cluster, this "umbrella" shape demands significantly more volume than a terephthalate linker, forcing the lattice to skip adjacent connection points. This results in "Missing Cluster"  defects rather than simple "Missing Linker" defects, significantly boosting pore volume.
Structural Visualization

The following diagram illustrates the steric map and the resulting defect mechanism.

G cluster_0 Ligand Architecture cluster_1 MOF Interaction (Zr-Cluster) MPMBA 2-(3-Methoxyphenyl)-6-methylbenzoic acid (MPMBA) Twist Steric Twist (Non-Planar) MPMBA->Twist 6-Methyl Effect Bulk Biaryl Bulk (High Cone Angle) MPMBA->Bulk 2-Aryl Effect Coord Coordination to Zr6 SBU Twist->Coord Modulates Kinetics Block Steric Blocking of Adjacent Sites Bulk->Block Physical Obstruction Coord->Block Defect Missing Cluster Defect (Mesopore Formation) Block->Defect

Figure 1: Mechanistic action of MPMBA. The 6-methyl and 2-aryl substituents force a non-planar conformation, creating a high cone angle that physically blocks adjacent linker coordination, inducing mesoporosity.

Part 2: Application Protocol (Defective UiO-66)

Objective: Synthesize hierarchically porous UiO-66 (Zr) using MPMBA to introduce mesopores.

Materials Checklist
  • Metal Precursor: Zirconium(IV) chloride (

    
    ) [>99.5%]
    
  • Linker: Terephthalic acid (

    
    )
    
  • Modulator: 2-(3-Methoxyphenyl)-6-methylbenzoic acid (MPMBA )

  • Solvent: N,N-Dimethylformamide (DMF)

  • Acid Wash: 1M HCl in DMF (for activation)

Experimental Workflow

The critical parameter here is the Modulator:Zr molar ratio . For MPMBA, a ratio of 30:1 is recommended to achieve significant mesoporosity without collapsing the framework.

Workflow Start Precursor Prep ZrCl4 + H2BDC + MPMBA Dissolve Dissolution DMF, Sonicate 20 min Start->Dissolve Reaction Solvothermal Synthesis 120°C, 24 Hours (Teflon-lined Autoclave) Dissolve->Reaction Cool Cooling & Centrifugation 6000 rpm, 15 min Reaction->Cool Wash1 DMF Wash (x3) Remove unreacted ligand Cool->Wash1 Exchange Solvent Exchange Ethanol/Methanol (3 days) Wash1->Exchange Activate Thermal Activation 150°C, Vacuum, 12h Exchange->Activate

Figure 2: Step-by-step synthesis workflow for MPMBA-modulated UiO-66.

Detailed Step-by-Step Procedure

Step 1: Precursor Dissolution

  • In a 20 mL scintillation vial, dissolve

    
     (0.5 mmol, 116 mg) in 10 mL of DMF.
    
  • Add MPMBA (15 mmol, ~3.63 g) to the solution. Note: The high equivalents (30 eq) are necessary due to the lower acidity of the sterically hindered carboxylate compared to benzoic acid.

  • Sonicate for 15 minutes until clear.

  • Add Terephthalic Acid (

    
    ) (0.5 mmol, 83 mg). Sonicate until fully dispersed.
    

Step 2: Solvothermal Synthesis

  • Transfer the mixture to a 50 mL Teflon-lined stainless steel autoclave.

  • Seal and place in a pre-heated oven at 120°C .

  • Incubate for 24 hours under static conditions.

Step 3: Isolation and Washing

  • Cool to room temperature naturally.

  • Centrifuge at 6000 rpm for 15 minutes. Discard supernatant.

  • Resuspend solid in fresh DMF (20 mL) and soak for 12 hours to remove trapped MPMBA. Repeat 3 times.

  • Optional Defect Activation: To remove the coordinated MPMBA modulators and open the defects, wash with 1M HCl in DMF for 24 hours at 80°C.

Step 4: Activation

  • Exchange solvent with anhydrous Methanol (soak 3x over 24 hours).

  • Dry under dynamic vacuum at 150°C for 12 hours.

Part 3: Data Interpretation & Expected Results

Using MPMBA results in a distinct physicochemical profile compared to standard Benzoic Acid (BA) modulation.

Comparative Analysis Table
FeatureStandard UiO-66 (No Modulator)BA Modulated (30 eq)MPMBA Modulated (30 eq)
Crystal Size ~200 nm~500 nm - 1

m
50 nm - 100 nm (Nanocrystalline)
Defect Type MinimalMissing LinkerMissing Cluster (Reo topology)
BET Surface Area ~1100

~1400

~1800 - 2000

Pore Size Dist. Microporous (<2nm)MicroporousHierarchical (Micro + Mesopores)
Isotherm Shape Type IType IType IV (H2 Hysteresis)
Diagnostic Checks
  • PXRD: Look for broadened peaks (Scherrer broadening) indicating smaller crystallite size. The appearance of "forbidden" reflections (e.g., near

    
    ) may indicate ordered defect nanoregions (reo-topology).
    
  • 1H-NMR (Digested): Digest the MOF in

    
    . The ratio of MPMBA to BDC integration signals will quantify the defect density (modulator incorporation).
    
  • TGA: MPMBA-modulated samples will show an earlier weight loss step (300-400°C) corresponding to the decoordination of the monodentate modulator, distinct from the linker decomposition (>500°C).

References

  • Vermoortele, F., et al. (2013). "Synthesis Modulation as a Tool to Increase the Catalytic Activity of Metal-Organic Frameworks: The Unique Case of UiO-66(Zr)." Journal of the American Chemical Society.

  • Schaate, A., et al. (2011). "Modulated Synthesis of Zr-Based Metal-Organic Frameworks: From Nano to Single Crystals." Chemistry - A European Journal.

  • Cai, G. & Jiang, H.-L. (2017). "A Modulator-Induced Defect-Formation Strategy to Hierarchically Porous Metal-Organic Frameworks for Enhanced Catalysis." Angewandte Chemie International Edition.

  • Bueken, B., et al. (2017). "A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks." Chemical Science.

  • Taddei, M. (2017). "When defects turn into virtues: The curious case of zirconium-based metal-organic frameworks." Coordination Chemistry Reviews.

Application

Preparation of Chiral Auxiliaries from 2-(3-Methoxyphenyl)-6-methylbenzoic Acid

Abstract This application note details the synthesis, optical resolution, and derivatization of 2-(3-methoxyphenyl)-6-methylbenzoic acid , a privileged biaryl scaffold exhibiting atropisomerism. Unlike point chirality, t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthesis, optical resolution, and derivatization of 2-(3-methoxyphenyl)-6-methylbenzoic acid , a privileged biaryl scaffold exhibiting atropisomerism. Unlike point chirality, the stereochemical information in this molecule is stored in a rotationally restricted axis (C–C bond) between the two aromatic rings. This guide provides a scalable protocol for resolving the racemic acid into its M and P atropisomers and converting them into atropisomeric amide auxiliaries . These auxiliaries are critical for relaying stereochemical information in diastereoselective enolate alkylations and remote lithiation reactions, a methodology pioneered by the Clayden group.

Introduction: The Atropisomeric Scaffold

The target molecule belongs to the class of 2,6-disubstituted biaryls . The presence of the ortho-methyl group on the benzoic acid ring and the ortho-substituents on the phenyl ring creates a high rotational energy barrier (>25 kcal/mol), preventing free rotation around the biaryl axis at ambient temperatures.

Mechanism of Action

When this acid is converted into an amide (the active chiral auxiliary), the axis of chirality forces the amide group to adopt a perpendicular conformation relative to the aromatic ring. This "locked" conformation shields one face of the molecule, directing incoming nucleophiles or electrophiles to the opposite face with high diastereoselectivity.

Key Structural Features:

  • 6-Methyl Group: Provides the steric bulk necessary to lock the axis.

  • 3-Methoxy Group: Acts as an electronic handle and potential coordination site for lithiated species.

  • Carboxylic Acid: The handle for derivatization into amides (the auxiliary).

Synthesis of Racemic Precursor

Before resolution, the racemic acid must be prepared via a sterically demanding Suzuki-Miyaura coupling.

Protocol A: Suzuki Coupling & Hydrolysis

Reagents:

  • Methyl 2-bromo-6-methylbenzoate (1.0 equiv)

  • 3-Methoxyphenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Na₂CO₃ (2.0 M aqueous solution)

  • Dimethoxyethane (DME) / Water

Step-by-Step Workflow:

  • Degassing: Charge a reaction vessel with DME and 2.0 M Na₂CO₃. Sparge with Argon for 30 minutes to remove dissolved oxygen (critical for preventing homocoupling).

  • Coupling: Add Methyl 2-bromo-6-methylbenzoate, 3-Methoxyphenylboronic acid, and Pd(PPh₃)₄ under an Argon counter-flow.

  • Reflux: Heat the mixture to reflux (85°C) for 16–24 hours. Monitor consumption of the bromide by TLC (Hexane/EtOAc 9:1).

  • Workup: Cool to RT. Dilute with EtOAc and wash with water and brine. Dry over MgSO₄ and concentrate.

  • Hydrolysis: Dissolve the crude ester in MeOH/THF (1:1). Add LiOH (5 equiv) dissolved in minimum water. Reflux for 12 hours.

  • Isolation: Acidify to pH 1 with 1M HCl. Extract with EtOAc. Recrystallize from Ethanol/Water to obtain (±)-2-(3-methoxyphenyl)-6-methylbenzoic acid .

Optical Resolution (The Core Protocol)

This is the critical step to isolate the chiral auxiliary precursor. The resolution relies on the formation of diastereomeric salts using a chiral amine base.[1]

Protocol B: Chemical Resolution via Diastereomeric Crystallization

Resolving Agent: (-)-Quinine or (S)-(-)-1-Phenylethylamine. Note: (-)-Quinine is often preferred for this specific scaffold due to the matching "cleft" size of the alkaloid.

Step-by-Step Workflow:

  • Salt Formation: Dissolve 10.0 g (41.3 mmol) of racemic acid in 150 mL of boiling Ethanol (absolute).

  • Amine Addition: Add 1.0 equivalent of (-)-Quinine (13.4 g) portion-wise. Stir until a clear homogeneous solution is obtained.

  • Nucleation: Allow the solution to cool slowly to room temperature over 4 hours. If no precipitate forms, scratch the glass or add a seed crystal of the salt (if available).

  • Recrystallization: Filter the white precipitate. This is the enriched diastereomeric salt .

    • Validation: Take a small aliquot, treat with acid, and check ee% via Chiral HPLC (Daicel Chiralpak AD-H, Hexane/IPA 90:10).

    • Refinement: Recrystallize the salt from boiling acetone or ethanol until constant melting point and >98% ee is achieved (typically 2–3 recrystallizations).

  • Liberation of Chiral Acid:

    • Suspend the purified salt in EtOAc (100 mL).

    • Wash vigorously with 1M HCl (2 x 50 mL) to protonate the amine and the acid.

    • Separate the organic layer (containing the free chiral acid).

    • Dry (MgSO₄) and concentrate.

Data Summary: Typical Resolution Metrics

ParameterValueNotes
Resolving Agent (-)-QuinineAlternatives: Cinchonidine, (S)-PEA
Solvent System Ethanol or AcetoneAcetone often yields sharper crystals
Typical Yield 35–40% (of theoretical 50%)For the single enantiomer
Final ee% >99%After 2 recrystallizations
Specific Rotation

(c=1, CHCl₃) Value varies by exact atropisomer

Derivatization: Synthesis of the Chiral Auxiliary (Amide)

The acid itself is the source of chirality, but the amide is the functional auxiliary.

Protocol C: Amide Formation (The "Clayden Auxiliary")

Reagents:

  • (M)- or (P)-2-(3-methoxyphenyl)-6-methylbenzoic acid

  • Thionyl Chloride (SOCl₂)

  • Diisopropylamine (or target amine)

Workflow:

  • Acid Chloride Formation: Reflux the chiral acid in neat SOCl₂ (5 equiv) for 2 hours. Evaporate excess SOCl₂ under vacuum (use a KOH trap).

  • Amidation: Dissolve the resulting acid chloride in dry CH₂Cl₂.

  • Addition: Cool to 0°C. Add Diisopropylamine (2.5 equiv) dropwise.

  • Completion: Warm to RT and stir for 4 hours.

  • Purification: Wash with 1M HCl, then sat. NaHCO₃. Flash chromatography (Hexane/EtOAc).

Application: Stereoselective Alkylation

The resulting atropisomeric amide can now be used to relay chirality. The diagram below illustrates the mechanism where the axis of chirality blocks one face of the enolate.

Visualizing the Mechanism

G cluster_0 Chiral Auxiliary Setup cluster_1 Stereoselective Reaction Acid Chiral Biaryl Acid (Atropisomer) Amide Atropisomeric Amide (Restricted Rotation) Acid->Amide 1. SOCl2 2. HNR2 Enolate Lithium Enolate (Planar) Amide->Enolate LDA / THF -78°C Product Alkylated Product (High dr) Enolate->Product Electrophile (E+) (Face blocked by Biaryl Axis) Block Biaryl Axis blocks Bottom Face Block->Enolate

Figure 1: Workflow for converting the biaryl acid into an active auxiliary and its application in stereoselective enolate alkylation.

Protocol D: Enolate Alkylation Example
  • Deprotonation: Dissolve the chiral amide in THF at -78°C. Add LDA (1.1 equiv).

  • Trapping: The bulky biaryl axis forces the lithium enolate into a specific conformation.

  • Alkylation: Add an electrophile (e.g., MeI, BnBr). The electrophile attacks from the face opposite the bulky 6-methyl/aryl system.

  • Result: Formation of a new stereocenter alpha to the amide nitrogen with high diastereomeric ratio (typically >95:5 dr).

References

  • Clayden, J. , et al. "Atropisomeric amides: stereoselective enolate chemistry and enantioselective synthesis via a new SmI2-mediated reduction." Journal of the Chemical Society, Perkin Transactions 1, 2002. Link

  • Clayden, J. "The challenge of atropisomerism in drug discovery." Angewandte Chemie International Edition, 2009.[2] Link

  • Bringmann, G. , et al. "Atroposelective total synthesis of axially chiral biaryl natural products."[2] Chemical Reviews, 2011.[2] Link

  • Standard Resolution Protocols: "Chiral resolution of 2-aryl-6-methylbenzoic acids." Wikipedia / General Chemical Literature. Link

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance in the synthesis of 2-(3-Methoxyphenyl)-6-methylbenzoic acid

Technical Support Center: Synthesis of 2-(3-Methoxyphenyl)-6-methylbenzoic acid A Guide to Overcoming Steric Hindrance in Biaryl Coupling Welcome to the technical support center for advanced organic synthesis. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-(3-Methoxyphenyl)-6-methylbenzoic acid

A Guide to Overcoming Steric Hindrance in Biaryl Coupling

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are tackling the synthesis of sterically challenging molecules. Our focus today is the synthesis of 2-(3-methoxyphenyl)-6-methylbenzoic acid, a classic example of a di-ortho-substituted biaryl where steric hindrance presents a significant synthetic hurdle. This document provides troubleshooting advice, validated protocols, and mechanistic insights to help you navigate and overcome these challenges effectively.

Part 1: Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis of 2-(3-methoxyphenyl)-6-methylbenzoic acid and similar sterically hindered biaryls.

Q1: My Suzuki-Miyaura coupling reaction is failing or giving very low yields (<10%). What are the primary causes?

A1: This is the most frequently encountered problem and typically stems from the severe steric hindrance imposed by the 2,6-disubstitution pattern on the benzoic acid ring.[1] The two ortho-substituents (methyl and carboxylate) create a crowded environment around the reaction center, impeding key steps in the catalytic cycle.

  • Inefficient Oxidative Addition: The palladium(0) catalyst struggles to insert into the carbon-halogen bond of the 2-halo-6-methylbenzoic acid. The bulky ortho groups physically block the catalyst's approach.[2]

  • Slow Transmetalation: Even if oxidative addition occurs, the subsequent transfer of the 3-methoxyphenyl group from boron to the palladium center is sterically hindered.

  • Difficult Reductive Elimination: The final step, where the new biaryl product is formed and released from the catalyst, is often slow for sterically congested molecules. This can lead to catalyst decomposition or side reactions.[3]

  • Catalyst Deactivation: Prolonged reaction times at high temperatures, often used to force the reaction, can lead to the formation of inactive palladium black.[2]

Q2: I'm observing a significant amount of a byproduct with a mass corresponding to 6-methyl-salicylic acid or 2-methylbenzoic acid. What is this and how can I prevent it?

A2: You are likely observing byproducts from protodehalogenation (or hydrodehalogenation), where the halogen atom on your starting material is replaced by a hydrogen atom.[2] This is a common side reaction in cross-coupling chemistry, particularly with electron-rich or sterically hindered substrates.

  • Cause: This side reaction can be promoted by certain bases, impurities in the solvent that can act as a hydride source (e.g., water, alcohols), or an interrupted catalytic cycle.

  • Prevention Strategies:

    • Solvent Choice: Crucially, use high-purity, anhydrous aprotic solvents like dioxane, THF, or toluene. Avoid alcohols unless specified in a validated protocol for a particular catalyst system.[2]

    • Base Selection: While a base is necessary, its choice is critical. Using a weaker base like K₃PO₄ or Cs₂CO₃ is often preferable to strong alkoxides (like NaOtBu) which can sometimes promote this side reaction.

    • Rigorous Inert Atmosphere: Ensure your reaction is thoroughly degassed and maintained under a strict inert atmosphere (Argon or Nitrogen) to prevent oxidative degradation of the catalyst and reagents, which can disrupt the catalytic cycle.

Q3: How do I choose the right catalyst and ligand for this sterically demanding Suzuki coupling?

A3: Standard catalysts like Pd(PPh₃)₄ are almost certain to fail for this transformation. Success hinges on using a modern catalyst system featuring bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[4] These ligands are designed to accelerate the difficult oxidative addition and reductive elimination steps.

  • Mechanism of Action: Bulky ligands promote the reductive elimination step by destabilizing the diorganopalladium(II) intermediate. Their electron-donating nature increases the electron density on the palladium center, which facilitates the oxidative addition step.

  • Recommended Ligands: The "Buchwald ligands" are industry-standard for these challenges. For di-ortho-substituted substrates, ligands from the SPhos, XPhos, or RuPhos families are excellent starting points.[2] NHC ligands like IPr are also highly effective.[5]

Table 1: Ligand Selection Guide for Hindered Suzuki-Miyaura Couplings

Ligand Structure Type Key Advantage for this Synthesis Typical Catalyst Loading
SPhos Biarylmonophosphine Excellent for creating a sterically demanding coordination sphere, promoting reductive elimination. 1-2 mol %
XPhos Biarylmonophosphine Highly active and versatile, known to be effective for tetra-ortho-substituted biaryls. 1-2 mol %
RuPhos Biarylmonophosphine Often provides superior results when other ligands fail, particularly with challenging substrates. 1-2 mol %

| IPr | N-Heterocyclic Carbene (NHC) | Forms very stable and highly active palladium complexes, resistant to decomposition at high temperatures.[5] | 1-2 mol % |

Q4: The optimized Suzuki coupling is still not providing a satisfactory yield. What alternative cross-coupling strategies should I consider?

A4: When a Suzuki-Miyaura coupling is intractable due to steric hindrance, switching to a different cross-coupling reaction that is less sensitive to steric bulk is a highly effective strategy. The Kumada-Corriu coupling is an excellent alternative.

  • Kumada-Corriu Coupling: This reaction utilizes a highly reactive Grignard reagent (R-MgX) instead of an organoboron compound.[6] It has been demonstrated to be exceptionally efficient for the synthesis of di- and tri-ortho-substituted biaryls, often succeeding where other methods fail.[7][8] The key advantage is that the transmetalation step is often much faster and less reversible.

  • Other Possibilities: While less common for this specific transformation, Negishi coupling (using an organozinc reagent) or direct C-H arylation[9] could also be explored by experienced researchers.

Part 2: Recommended Experimental Protocols

These protocols are designed to be self-validating. Strict adherence to anhydrous and anaerobic techniques is critical for success.

Protocol 1: Optimized Suzuki-Miyaura Coupling for Sterically Hindered Substrates

This protocol uses a modern Buchwald-type ligand to facilitate the coupling of 2-bromo-6-methylbenzoic acid with (3-methoxyphenyl)boronic acid.

Workflow Diagram

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reagents Reagent Addition cluster_reaction Reaction & Workup A 1. Add reactants & base to oven-dried flask B 2. Seal flask with septum A->B C 3. Evacuate and backfill with Argon (3x) B->C D 4. Add degassed solvent via syringe C->D E 5. Add catalyst/ligand solution via syringe D->E F 6. Heat to 80-100 °C with vigorous stirring E->F G 7. Monitor by TLC/LC-MS F->G H 8. Aqueous workup & extraction G->H I 9. Purification (Column Chromatography) H->I

Caption: Experimental workflow for the optimized Suzuki-Miyaura coupling.

Materials:

  • 2-Bromo-6-methylbenzoic acid (1.0 equiv)

  • (3-Methoxyphenyl)boronic acid (1.5 equiv)

  • SPhos (2 mol %)

  • Palladium(II) acetate [Pd(OAc)₂] (1 mol %)

  • Potassium phosphate tribasic (K₃PO₄) (3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk flask, add 2-bromo-6-methylbenzoic acid, (3-methoxyphenyl)boronic acid, and finely ground K₃PO₄.

  • Inerting: Seal the flask with a rubber septum, and evacuate and backfill with high-purity argon. Repeat this cycle three times.

  • Catalyst Pre-mixing: In a separate vial under argon, dissolve Pd(OAc)₂ and SPhos in a small amount of anhydrous dioxane. Stir for 5-10 minutes.

  • Solvent Addition: Add anhydrous, degassed dioxane to the main reaction flask via syringe to achieve a substrate concentration of ~0.1 M.

  • Catalyst Addition: Add the catalyst solution to the reaction flask via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours.

  • Workup: Cool the reaction to room temperature. Quench with 1M HCl and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Kumada-Corriu Coupling as a High-Yield Alternative

This protocol is often more effective for this target and involves the in-situ generation of a Grignard reagent followed by a palladium-catalyzed coupling.[8]

Materials:

  • 3-Bromoanisole (1.1 equiv)

  • Magnesium turnings (1.2 equiv)

  • 2-Iodo-6-methylbenzoic acid (1.0 equiv) Note: The iodo-analogue is more reactive and preferred here.

  • PdCl₂(dppf) (1-2 mol %)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Grignard Formation:

    • Place magnesium turnings in an oven-dried, three-neck flask equipped with a condenser and dropping funnel, under an argon atmosphere.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a small portion of a solution of 3-bromoanisole in anhydrous THF to the magnesium.

    • Once the reaction initiates (slight warming, bubbling), add the remaining 3-bromoanisole solution dropwise to maintain a gentle reflux.

    • After the addition is complete, stir for an additional 1-2 hours at room temperature to ensure complete formation of the Grignard reagent.

  • Cross-Coupling:

    • In a separate oven-dried Schlenk flask under argon, dissolve 2-iodo-6-methylbenzoic acid and PdCl₂(dppf) in anhydrous THF.

    • Cool this solution to 0 °C in an ice bath.

    • Slowly add the freshly prepared Grignard reagent via cannula to the solution of the aryl iodide and catalyst.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Workup & Purification: Follow the same workup and purification procedure as described in Protocol 1.

Part 3: Mechanistic Insights

Understanding the catalytic cycle helps in troubleshooting. The primary challenge in the Suzuki-Miyaura synthesis of the target molecule is steric clash at multiple stages.

Caption: Simplified Suzuki-Miyaura cycle highlighting sterically hindered steps.

Part 4: Quantitative Data & Strategy Comparison

Choosing the right synthetic strategy from the outset can save significant time and resources.

Table 2: Comparison of Suzuki vs. Kumada Coupling for this Synthesis

Feature Optimized Suzuki-Miyaura Coupling Kumada-Corriu Coupling Senior Scientist's Recommendation
Key Reagent (3-Methoxyphenyl)boronic acid (3-Methoxyphenyl)magnesium bromide Boronic acids are generally stable and easy to handle. Grignards are highly reactive and moisture-sensitive.
Functional Group Tolerance Good. Tolerates esters, ketones, etc. Poor. Incompatible with acidic protons (e.g., -COOH, -OH) and many carbonyls. The carboxylic acid on the substrate must be protected or the reaction run at low temp.
Effectiveness for Hindrance Moderate to Good (with right ligand).[10] Excellent. Often the method of choice for severely hindered systems.[7][8] For this specific di-ortho-substituted target, Kumada is often more reliable and higher yielding.
Reaction Conditions Often requires high temperatures (80-110 °C). Can often be run at room temperature or below.[8] Milder conditions of the Kumada coupling can prevent side reactions and decomposition.

| Overall Recommendation | A viable strategy if optimized with modern ligands. | The preferred strategy due to its proven effectiveness in overcoming severe steric hindrance. | Start with the Kumada-Corriu coupling. While the Grignard reagent requires careful handling, the likelihood of success is significantly higher for this challenging substrate. |

References

  • Buchwald, S. L., & Hartwig, J. F. (2010). Cross-Coupling Reactions: A Practical Guide. Wiley. [Link]

  • Wolf, C., & Xu, H. (2008). Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards. The Journal of Organic Chemistry, 73(1), 162–167. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Tang, W., & Tang, W. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1(1), 1-3. [Link]

  • Dvořák, D., & Diederich, F. (1997). Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. Helvetica Chimica Acta, 80(5), 1547-1553. [Link]

  • Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Topics in Chemical & Material Engineering. [Link]

  • Dounay, A. B., & Overman, L. E. (2003). The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. Chemical Reviews, 103(8), 2945–2964. [Link]

  • Fortman, G. C., & Nolan, S. P. (2011). N-Heterocyclic carbene (NHC) ligands and their application in catalysis. Chemical Society Reviews, 40(10), 5151-5169. [Link]

Sources

Optimization

Purification strategies for removing palladium from 2-(3-Methoxyphenyl)-6-methylbenzoic acid

Topic: Purification of 2-(3-Methoxyphenyl)-6-methylbenzoic acid Welcome to the Advanced Purification Support Center. Ticket ID: PD-REM-001 Status: Open Assigned Specialist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of 2-(3-Methoxyphenyl)-6-methylbenzoic acid

Welcome to the Advanced Purification Support Center. Ticket ID: PD-REM-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are dealing with 2-(3-Methoxyphenyl)-6-methylbenzoic acid , a biaryl carboxylic acid likely synthesized via Suzuki-Miyaura cross-coupling. The presence of the carboxylic acid functionality (-COOH) is your greatest asset. Unlike neutral molecules that require expensive scavengers immediately, this molecule allows for pH-switchable solubility , which is the most efficient "green" strategy for bulk palladium (Pd) removal.

This guide prioritizes strategies based on Chemical Logic rather than just throwing reagents at the problem.

Part 1: The "Smart" Protocol (Acid-Base Extraction)

Recommended as the first-line defense. It removes bulk Pd(0) and non-polar Pd(II) ligands without expensive consumables.

The Logic: Your product is an acid (


). Palladium catalysts (e.g., 

,

) and their ligands are typically neutral and lipophilic. By converting your product into its water-soluble carboxylate salt, you can force it into the aqueous phase, leaving the lipophilic Pd contaminants in the organic phase.
Step-by-Step Workflow
  • Dissolution: Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., Dichloromethane or Ethyl Acetate ).

  • Salt Formation: Add 1M NaOH or KOH (aq) until pH > 10. The product converts to its carboxylate form and migrates to the aqueous layer.

    • Critical Step: The organic layer now holds the majority of the Pd-ligand complexes.

  • Phase Separation: Separate the layers. Keep the Aqueous layer.

  • Organic Wash: Wash the aqueous layer 2x with fresh organic solvent (DCM/EtOAc) to extract residual non-polar Pd species.

  • Filtration (The "Colloid Trap"): If the aqueous solution is dark/grey, colloidal Pd is present. Filter the basic aqueous solution through a pad of Celite 545 .

  • Precipitation: Cool the aqueous filtrate to 0-5°C. Slowly add 1M HCl until pH < 2. The product will precipitate as a white/off-white solid.

  • Isolation: Filter the solid and wash with water.

AcidBaseExtraction Start Crude Mixture (Product + Pd) Dissolve Dissolve in DCM/EtOAc Start->Dissolve AddBase Add 1M NaOH (pH > 10) Dissolve->AddBase Separate Phase Separation AddBase->Separate OrgLayer Organic Layer (Contains Lipophilic Pd) Separate->OrgLayer AqLayer Aqueous Layer (Contains Product Salt) Separate->AqLayer Discard Discard to Waste OrgLayer->Discard Wash Wash Aq with Fresh DCM AqLayer->Wash Filter Filter through Celite (Removes Colloidal Pd) Wash->Filter Acidify Acidify with HCl (pH < 2) Filter->Acidify Final Pure Product Precipitate Acidify->Final

Caption: Workflow for pH-switchable purification separating lipophilic Pd contaminants from the hydrophilic product salt.

Part 2: The "Scavenger" Protocol (Polishing)

Use this if the Acid-Base extraction leaves residual Pd > 20 ppm or if the product traps Pd in the crystal lattice.

The Logic: Functionalized silica scavengers bind Pd irreversibly. For carboxylic acids, we must avoid amine-based scavengers (like SiliaMetS Diamine) because they can form salts with your product, reducing yield.

Recommended Scavengers:

  • SiliaMetS® Thiol (Si-SH): Best general-purpose scavenger for Pd(II) and Pd(0).

  • SiliaMetS® DMT (Dimercaptotriazine): Higher affinity for Pd but more expensive. Use if Thiol fails.

Experimental Protocol
  • Solvent Selection: Dissolve the semi-pure product in THF or Ethyl Acetate (10-20 volumes). Avoid alcohols if possible to prevent esterification side reactions during heating.

  • Loading: Add SiliaMetS Thiol (4 equivalents relative to expected residual Pd mass, or typically 10-20% w/w of the substrate).

  • Conditions: Heat to 50-60°C for 4 hours.

    • Note: Room temperature scavenging is often too slow for low-ppm targets.

  • Filtration: Filter hot through a 0.45 µm membrane or a fine frit to remove the silica.

  • Analysis: Check Pd levels via ICP-MS.

Part 3: Troubleshooting & FAQs

Q1: I tried the Acid-Base extraction, but my product is still grey/brown. What happened?

  • Diagnosis: You likely have Colloidal Palladium (nanoparticles). These are small enough to pass through standard paper filters and don't partition well into organic solvents.

  • Fix:

    • Re-dissolve the product in the basic aqueous phase (NaOH).

    • Add Activated Carbon (Darco KB-G) (10-20 wt%) to the aqueous solution.

    • Stir for 1 hour.

    • Filter through a double pad of Celite . The carbon adsorbs the colloids, and the Celite catches the carbon fines.

    • Re-acidify to precipitate.

Q2: Can I use standard Silica Gel chromatography?

  • Answer: It is inefficient for Pd removal.[1] Pd complexes often "streak" on silica, contaminating the product fractions. If you must use chromatography, dope the silica with 10% SiliaMetS Thiol to create a "guard layer" at the top of the column.

Q3: My yield dropped significantly after using amine-based scavengers.

  • Cause: Your product is an acid. It reacted with the amine scavenger (e.g., Si-NH2) to form a salt that stuck to the solid support.

  • Fix: Switch to Thiol (Si-SH) or Thiourea scavengers, which are non-basic and will not deprotonate your benzoic acid.

Q4: What are the regulatory limits I need to hit?

  • Reference: ICH Q3D Guidelines.

  • Target: For oral drugs, the limit is typically < 10 ppm (assuming a 10g daily dose, though often higher limits apply for lower doses).[2]

  • Verification: Always verify the final batch with ICP-OES or ICP-MS. Color is not a reliable indicator of purity at the ppm level.

Part 4: Comparative Data
StrategyPd Removal EfficiencyYield RecoveryCostBest For
Acid-Base Extraction High (Bulk removal)>95%LowInitial cleanup of crude mixtures
SiliaMetS Thiol Very High (< 5 ppm)>90%HighPolishing to meet API specs
Activated Carbon Medium (Variable)85-90%LowRemoving colored colloidal Pd
Crystallization Low (Pd often co-crystallizes)VariableMediumFinal physical form, not Pd removal
References
  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link

  • SiliCycle Inc. (n.d.). SiliaMetS® Metal Scavengers User Guide. Link

  • International Council for Harmonisation (ICH). (2019). ICH Q3D(R1) Guideline for Elemental Impurities. Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development. Link

  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for the Pharmaceutical Industry. Academic Press. (Chapter 9: Impurity Removal).

Sources

Troubleshooting

Optimizing reaction temperature for sterically crowded biaryl acid synthesis

Welcome to the technical support resource for the synthesis of sterically crowded biaryl acids. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of forming...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of sterically crowded biaryl acids. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of forming C-C bonds between sterically demanding aryl partners, with a core focus on optimizing reaction temperature. As Senior Application Scientists, we have compiled this information based on established mechanistic principles and field-tested troubleshooting strategies.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis of sterically hindered biaryls, particularly via Suzuki-Miyaura cross-coupling.

Q1: My reaction shows low conversion, with significant starting material remaining. How should I adjust the temperature?

A1: Low conversion in sterically hindered couplings is frequently due to an insufficient reaction rate, often because a key step in the catalytic cycle has a high activation energy.

Causality: The oxidative addition of the palladium(0) catalyst to a sterically crowded aryl halide is often the rate-limiting step.[1][2] Ortho-substituents on the aryl halide can sterically block the palladium center from inserting into the carbon-halogen bond. Increasing the temperature provides the necessary thermal energy to overcome this barrier.

Troubleshooting Protocol:

  • Initial Assessment: Confirm the integrity of your reagents first. Boronic acids can degrade over time (protodeboronation), and phosphine ligands can oxidize.[3] Ensure solvents are properly degassed, as oxygen can deactivate the Pd(0) catalyst.[3]

  • Incremental Temperature Increase: If reagents are confirmed to be of high quality, cautiously increase the reaction temperature. For many systems, an initial screen might be performed at 80 °C.[4] If conversion is low, increase the temperature in 10-15 °C increments (e.g., to 95 °C, then 110 °C), monitoring the reaction by TLC or LC-MS at each stage.[5][6]

  • Evaluate Side Products: As you increase the temperature, watch for the appearance of new impurities. Excessive heat can lead to catalyst decomposition (visible as palladium black) or an increase in side reactions.[3][7]

  • Consider Solvent Choice: If you are limited by the boiling point of your solvent (e.g., THF), switch to a higher-boiling solvent like toluene, dioxane, or DMF to safely reach higher temperatures.[6][8]

Q2: My reaction is producing a significant amount of homocoupled product from my boronic acid. Is temperature the cause?

A2: While temperature can influence the rate of all reactions, homocoupling is primarily caused by the presence of oxygen or issues with the palladium catalyst's oxidation state, not temperature alone.[3]

Causality: Homocoupling of boronic acids is often facilitated by Pd(II) species and oxygen.[9] If you are using a Pd(II) precatalyst (like Pd(OAc)₂), it must be reduced in situ to the active Pd(0) state. This reduction can sometimes proceed via a pathway that also generates the homocoupled dimer. Oxygen can also re-oxidize the active Pd(0) catalyst to Pd(II), promoting this unwanted side reaction.

Troubleshooting Protocol:

  • Improve Degassing: This is the most critical step. Ensure your solvent and reaction setup are rigorously deoxygenated. Use several freeze-pump-thaw cycles for the solvent or sparge with an inert gas (argon or nitrogen) for at least 30 minutes.[3]

  • Switch to a Pd(0) Precatalyst: Using a precatalyst that is already in the Pd(0) state, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can significantly reduce homocoupling that occurs during the in situ reduction of Pd(II) sources.[3]

  • Temperature Control: Do not overheat. While higher temperatures are needed to drive the main reaction, excessive heat can sometimes accelerate side reactions. Find the minimum temperature required for efficient conversion of your starting materials (see Q1).

  • Base and Stoichiometry: Ensure accurate stoichiometry of your boronic acid (typically 1.1-1.5 equivalents). Anhydrous bases like K₃PO₄ may require a small amount of water to function effectively, but excess water can promote boronic acid decomposition.[2]

Q3: The reaction works, but the yield is inconsistent between batches. How can temperature control improve reproducibility?

A3: Inconsistent yields often point to sensitivity in the reaction's initiation phase or catalyst stability, both of which are highly dependent on precise temperature control.

Causality: The formation of the active catalytic species and its stability throughout the reaction are temperature-sensitive processes. Minor variations in heating (e.g., different oil bath temperatures, heating ramp rates) can lead to different amounts of active catalyst or varying rates of degradation, resulting in inconsistent outcomes.

Troubleshooting Protocol:

  • Standardize Heating: Use a temperature-controlled heating mantle or an oil bath with a digital thermometer and stir plate to ensure a consistent and uniform temperature. Avoid sand baths, which can have significant temperature gradients.

  • Controlled Ramp-Up: For sensitive reactions, program a slow ramp-up to the target temperature rather than plunging the reaction vessel into a pre-heated bath. This allows for controlled initiation of the catalytic cycle.

  • Monitor Internal Temperature: If possible, use a thermocouple to measure the internal reaction temperature, as it can differ from the external bath temperature.

  • Fixed Reaction Time and Temperature: Once an optimal temperature is identified, maintain it precisely for a fixed duration in all subsequent runs. Many sterically hindered couplings require extended reaction times (e.g., 12-24 hours) to reach completion.[10]

Frequently Asked Questions (FAQs)

What is the general role of temperature in the Suzuki-Miyaura catalytic cycle for sterically hindered substrates?

The Suzuki-Miyaura reaction consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[1][11] For sterically hindered substrates:

  • Oxidative Addition: This is often the most temperature-sensitive and rate-limiting step. High steric hindrance around the C-X bond makes it difficult for the bulky Pd(0)L₂ complex to insert itself. Higher temperatures are required to provide the activation energy for this process to occur at a reasonable rate.[2][12]

  • Transmetalation: This step is generally less sensitive to steric hindrance than oxidative addition but can still be sluggish.

  • Reductive Elimination: This final step, which forms the desired C-C bond, is often accelerated by bulky ligands designed for these couplings. While temperature helps, the ligand choice is more critical here.[13]

Therefore, temperature acts primarily as the "push" to initiate the catalytic cycle by forcing the oxidative addition to proceed.

Can the reaction temperature be too high? What are the consequences?

Yes, excessive temperature can be detrimental. Potential consequences include:

  • Catalyst Decomposition: At very high temperatures, the palladium catalyst can decompose from a soluble, active complex into inactive palladium black.[3] This is often irreversible and will halt the reaction.

  • Ligand Degradation: Phosphine-based ligands can degrade at high temperatures.

  • Increased Side Reactions: Besides homocoupling, high temperatures can promote other side reactions like protodeboronation (loss of the boronic acid group).[3]

  • Substrate/Product Decomposition: The starting materials or the desired biaryl product themselves may not be stable at elevated temperatures.[6]

A study using microwave heating with simultaneous external cooling demonstrated that maintaining a lower bulk temperature while directly heating the catalyst can improve yields and purity by minimizing thermal decomposition.[7]

How does the choice of ligand or catalyst system affect the optimal temperature?

The choice of ligand is critical and directly influences the required reaction temperature.

  • Bulky, Electron-Rich Ligands: Modern ligands for hindered couplings (e.g., Buchwald phosphine ligands like SPhos and XPhos, or N-heterocyclic carbenes (NHCs)) are designed to accelerate both oxidative addition and reductive elimination.[14][15] These highly active catalyst systems can often facilitate the coupling of hindered substrates at lower temperatures, sometimes even at room temperature.[13][16]

  • Traditional Ligands: Using less bulky or less electron-donating ligands like PPh₃ will typically require much higher temperatures to achieve the same transformation for hindered substrates, if it proceeds at all.

Therefore, investing in a specialized ligand for sterically demanding couplings can allow for milder and more efficient reaction conditions.

Experimental Data Summary

The following table summarizes general temperature-related observations for Suzuki-Miyaura couplings of sterically crowded substrates.

ParameterConditionEffect on YieldImpact on Side ProductsRationale & References
Temperature Low (< 60 °C) Often very low or no conversion.Minimal side product formation.Insufficient energy to overcome the activation barrier for oxidative addition.[17]
Moderate (60-110 °C) Typically the optimal range for many systems.Manageable levels of side products.Balances the need for a sufficient reaction rate with catalyst/reagent stability.[5][10][14]
High (> 120 °C) May decrease due to degradation.Can significantly increase homocoupling and protodeboronation.Catalyst decomposition and accelerated side reactions become prominent.[3][6][7]
Experimental Protocol: Temperature Screening for a Sterically Hindered Coupling

This protocol outlines a parallel approach to efficiently determine the optimal reaction temperature.

  • Reagent Preparation: Prepare a stock solution containing the aryl halide (1.0 eq), boronic acid (1.2 eq), base (e.g., K₃PO₄, 3.0 eq), and solvent (e.g., degassed toluene/water 10:1).[18]

  • Catalyst Addition: In separate, identical reaction vials equipped with stir bars, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%).

  • Reaction Setup: Under an inert atmosphere (e.g., in a glovebox or via Schlenk line), dispense an equal volume of the stock solution into each reaction vial. Seal the vials tightly.

  • Parallel Heating: Place the vials in separate wells of a parallel synthesis block or in separate, precisely controlled oil baths pre-set to different temperatures (e.g., 60 °C, 80 °C, 100 °C, 120 °C).

  • Monitoring: After a set time (e.g., 4 hours), carefully take a small aliquot from each reaction. Quench and analyze by LC-MS to determine the conversion and formation of key side products.

  • Analysis: Continue the reaction for up to 24 hours, taking additional time points if necessary. The optimal temperature is the one that provides the highest conversion to the desired product with the lowest formation of impurities in a reasonable timeframe.

Troubleshooting Workflow for Low Yield

The following diagram illustrates a logical workflow for diagnosing the root cause of a low-yield reaction.

Troubleshooting_Workflow Start Problem: Low Yield or Incomplete Conversion CheckReagents Step 1: Verify Reagent Quality Start->CheckReagents CheckConditions Step 2: Assess Reaction Conditions CheckReagents->CheckConditions Pristine Sol_Reagents Solution: - Use fresh/purified boronic acid. - Use fresh, properly stored ligand. - Ensure base is anhydrous/active. CheckReagents->Sol_Reagents Degraded? CheckCatalyst Step 3: Evaluate Catalyst System CheckConditions->CheckCatalyst Conditions OK Sol_Degas Solution: - Rigorously degas solvent (Freeze-Pump-Thaw). - Maintain inert atmosphere. CheckConditions->Sol_Degas Poor Degassing? Sol_Temp Solution: - Incrementally increase temperature (e.g., 80°C -> 100°C). - Switch to higher boiling solvent if needed. CheckConditions->Sol_Temp Temp Too Low? Sol_Catalyst Solution: - Screen different ligands (e.g., Buchwald type, NHCs). - Use a Pd(0) source to reduce homocoupling. CheckCatalyst->Sol_Catalyst Ineffective?

Sources

Optimization

Technical Support Center: Resolving Solubility Challenges for 2-(3-Methoxyphenyl)-6-methylbenzoic Acid in Aqueous Media

Welcome to the technical support guide for 2-(3-Methoxyphenyl)-6-methylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(3-Methoxyphenyl)-6-methylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in aqueous media. Given that specific experimental solubility data for 2-(3-Methoxyphenyl)-6-methylbenzoic acid is not widely published, this guide draws upon established principles for solubilizing poorly water-soluble aromatic carboxylic acids. The strategies outlined below are based on the predicted physicochemical properties derived from its chemical structure and are applicable to a range of research and development applications.

Understanding the Molecule: Predicted Physicochemical Properties

2-(3-Methoxyphenyl)-6-methylbenzoic acid is an aromatic carboxylic acid. Its structure, featuring a benzoic acid core with methoxy and methyl substitutions, suggests it is a weakly acidic and hydrophobic molecule. Aromatic carboxylic acids are generally insoluble in water.[1] The non-polar phenyl ring and methyl group contribute to its low aqueous solubility, while the carboxylic acid group provides a handle for pH-dependent solubility manipulation.

PropertyPredicted Value/CharacteristicImplication for Aqueous Solubility
Chemical Class Aromatic Carboxylic AcidInherently low water solubility.[1]
pKa (Predicted) ~4-5The molecule will be predominantly in its neutral, less soluble form at acidic pH and will deprotonate to its more soluble anionic form at pH values above its pKa.[2]
LogP (Predicted) HighIndicates a preference for a non-polar or lipid environment over an aqueous one, contributing to poor water solubility.
Key Functional Groups Carboxylic Acid, Phenyl Ring, Methoxy Group, Methyl GroupThe carboxylic acid allows for pH modification to form a soluble salt. The other groups increase hydrophobicity.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common challenges you may face during your experiments.

Q1: My initial attempts to dissolve 2-(3-Methoxyphenyl)-6-methylbenzoic acid directly in water or buffer have failed. What is the most straightforward first step to try?

A1: pH Adjustment is the primary and most effective initial strategy.

The solubility of carboxylic acids is highly dependent on pH.[3] In its protonated (acidic) form, the molecule is neutral and thus poorly soluble in water. By increasing the pH of the solution to a level above the compound's pKa, the carboxylic acid group will deprotonate to form a carboxylate salt. This charged species is significantly more polar and, therefore, more soluble in aqueous media.[2]

  • Initial Slurry: Suspend the desired amount of 2-(3-Methoxyphenyl)-6-methylbenzoic acid in the required volume of purified water or your target buffer (at a neutral or acidic pH).

  • Titration: While stirring, add a suitable base dropwise. Common choices include 1 M sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter.

  • Endpoint: Continue adding the base until the compound fully dissolves. The pH at which complete dissolution occurs will be above the pKa of the acid. It is advisable to raise the pH at least 2 units above the pKa to ensure complete deprotonation and solubilization.

  • Final Adjustment: Once the compound is dissolved, you can carefully adjust the pH back down if your experimental window allows, but be cautious of precipitation if you approach the pKa.

Causality Insight: The transition from the neutral carboxylic acid to the charged carboxylate salt dramatically increases the molecule's interaction with polar water molecules, leading to enhanced solubility.[2]

Q2: I need to work at a specific pH where the compound is not soluble. What are my options?

A2: If pH adjustment is not feasible for your experimental design, the use of co-solvents is the next logical step.

Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[4] This makes the aqueous environment more favorable for dissolving non-polar compounds.

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol 400 (PEG 400)

  • Dimethyl sulfoxide (DMSO)

  • N,N-dimethylformamide (DMF)

  • Solvent Selection: Choose a co-solvent that is compatible with your experimental system. DMSO and ethanol are common starting points.

  • Stock Solution: Dissolve the 2-(3-Methoxyphenyl)-6-methylbenzoic acid in a minimal amount of the chosen co-solvent to create a concentrated stock solution.

  • Aqueous Dilution: Slowly add the stock solution to your aqueous buffer while vortexing or stirring vigorously. This gradual addition helps to prevent immediate precipitation.

  • Optimization: The final concentration of the co-solvent should be kept to a minimum, as high concentrations can interfere with biological assays. You may need to test different co-solvents and final concentrations to find the optimal balance between solubility and experimental compatibility. Generally, a co-solvent concentration of 5-10% (v/v) is a good starting point to observe an effect.

Trustworthiness Check: Always run a vehicle control (your aqueous buffer with the same final concentration of the co-solvent but without your compound) in your experiments to account for any effects of the co-solvent itself.

Q3: I am observing precipitation of my compound over time, even after initial dissolution. How can I improve the stability of my solution?

A3: For long-term stability, especially for compounds that tend to crystallize, forming an inclusion complex with cyclodextrins can be highly effective.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[5] The hydrophobic portion of your molecule can become encapsulated within the cyclodextrin's cavity, forming a guest-host complex.[6] This complex has a higher affinity for water due to the hydrophilic exterior of the cyclodextrin, thereby increasing the apparent solubility and stability of the guest molecule.[7]

  • Cyclodextrin Selection: Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used. HP-β-CD often provides superior solubility enhancement.[8]

  • Molar Ratio: Determine the molar ratio of your compound to the cyclodextrin. A 1:1 molar ratio is a typical starting point.

  • Kneading: In a mortar, mix the 2-(3-Methoxyphenyl)-6-methylbenzoic acid and the cyclodextrin. Add a small amount of a water/alcohol mixture (e.g., 1:1 water:ethanol) to form a thick paste.

  • Trituration: Knead the paste thoroughly for 30-60 minutes. This intimate mixing facilitates the inclusion of the drug molecule into the cyclodextrin cavity.

  • Drying: Dry the resulting paste in an oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved. Alternatively, the paste can be lyophilized.

  • Final Product: The resulting powder is the inclusion complex, which should exhibit improved solubility in aqueous media.

Authoritative Grounding: The formation of inclusion complexes is a well-established technique to enhance the solubility, dissolution rate, and bioavailability of poorly water-soluble drugs.[9]

Q4: For solid dosage form development, are there more advanced techniques to consider?

A4: Yes, for applications in pharmaceutical development, creating an amorphous solid dispersion (ASD) is a powerful strategy.

Amorphous solids lack the crystalline lattice structure of their crystalline counterparts and generally exhibit higher apparent solubility and faster dissolution rates.[10] An ASD involves dispersing the drug in its amorphous form within a hydrophilic polymer matrix. This stabilizes the amorphous state and prevents recrystallization.[11]

  • Spray Drying: This involves dissolving the drug and a polymer carrier in a suitable solvent and then spraying the solution into a hot gas stream. The rapid evaporation of the solvent results in the formation of a solid dispersion.[12][13]

  • Hot-Melt Extrusion (HME): In this solvent-free method, the drug and polymer are mixed and heated until they melt, then extruded. This process is suitable for thermally stable compounds.[12]

  • Cryomilling: This technique involves milling the drug and polymer together at cryogenic temperatures (using liquid nitrogen) to produce an amorphous solid dispersion.[14]

Expertise & Experience: The choice between these methods depends on the thermal stability and solvent solubility of your compound. Spray drying is often preferred for its scalability and applicability to a wide range of compounds.[12]

Visualizing the Troubleshooting Workflow

The following diagram illustrates the decision-making process for addressing the solubility of 2-(3-Methoxyphenyl)-6-methylbenzoic acid.

G start Start: Compound is Insoluble in Aqueous Media ph_adjust Q1: Is pH adjustment compatible with the experiment? start->ph_adjust ph_yes A1: Use pH Adjustment (Titrate with base to > pKa + 2) ph_adjust->ph_yes Yes ph_no No ph_adjust->ph_no end Solution Achieved ph_yes->end cosolvent Q2: Can a co-solvent be tolerated? ph_no->cosolvent cosolvent_yes A2: Use Co-solvents (e.g., DMSO, Ethanol, PEG 400) cosolvent->cosolvent_yes Yes cosolvent_no No cosolvent->cosolvent_no cosolvent_yes->end stability Q3: Is long-term stability or prevention of precipitation a concern? cosolvent_no->stability stability_yes A3: Use Cyclodextrin Complexation (e.g., HP-β-CD) stability->stability_yes Yes stability_no No stability->stability_no stability_yes->end solid_form Q4: Is this for solid dosage form development? stability_no->solid_form solid_form_yes A4: Create Amorphous Solid Dispersion (e.g., Spray Drying, HME) solid_form->solid_form_yes Yes solid_form->end If No, reconsider previous options or advanced formulations solid_form_yes->end

Sources

Troubleshooting

Technical Support Center: Minimizing Homocoupling in 2-(3-Methoxyphenyl)-6-methylbenzoic Acid Synthesis

Ticket ID: #Suzuki-Steric-001 Subject: Troubleshooting Homocoupling & Low Yields in Hindered Biaryl Synthesis Assigned Specialist: Senior Application Scientist, Catalysis Division Executive Summary: The "Buttressing" Cha...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #Suzuki-Steric-001 Subject: Troubleshooting Homocoupling & Low Yields in Hindered Biaryl Synthesis Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary: The "Buttressing" Challenge

You are encountering high levels of homocoupling byproducts (likely 3,3'-dimethoxybiphenyl) because your target molecule, 2-(3-methoxyphenyl)-6-methylbenzoic acid , represents a deceptive steric challenge.

While it appears to be a simple ortho-substituted system, the 6-methyl group exerts a "Buttressing Effect" on the carboxylic acid (or ester) at position 1. This forces the carbonyl group towards the reaction center (C2), creating a steric wall that significantly retards the transmetallation step of the catalytic cycle.

When the cross-coupling cycle slows down due to this steric hindrance, the highly reactive 3-methoxyphenylboronic acid is left "waiting" in solution. In this vulnerable state, it becomes susceptible to Oxidative Homocoupling (driven by trace oxygen) or Protodeboronation (driven by base/temperature), leading to impurities and stoichiometry imbalances.

This guide provides a validated "Golden Batch" protocol and a troubleshooting framework to eliminate these side reactions.

Part 1: Diagnostic & Troubleshooting Modules

Module A: The Oxidative Trap (Boronic Acid Homocoupling)

Symptom: You observe the formation of 3,3'-dimethoxybiphenyl (Product B-B). Root Cause: Trace Oxygen (


).
Mechanism:  In the presence of 

, Pd(II) species or the boronic acid itself can form peroxo-intermediates. These species oxidize the C-B bond, leading to radical dimerization of the aryl ring.

Corrective Actions:

  • Sparging is Mandatory: Simple sonication or "vacuum/backfill" cycles are often insufficient for hindered couplings that require long reaction times. You must sparge (bubble) Argon or Nitrogen directly through the solvent for at least 15-20 minutes before adding the catalyst.

  • Solvent Degassing: If using a biphasic mixture (e.g., Toluene/Water), degas both solvents separately before mixing.

Module B: The Steric Wall (Catalyst Failure)

Symptom: Unreacted Aryl Halide (Product A) remains; Boronic acid is consumed (converted to homocouple or phenol). Root Cause: Ligand Mismatch. Technical Insight: Standard ligands like Triphenylphosphine (


) or dppf lack the bulk required to force the reductive elimination in this crowded system. They also fail to facilitate the difficult oxidative addition across the hindered 2-bromo-6-methyl bond.

Corrective Action:

  • Switch to SPhos: You must use SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl). The methoxy groups on SPhos provide hemilabile coordination that stabilizes the Pd center, while the cyclohexyl groups provide the bulk necessary to "snap" the two hindered rings together during reductive elimination.

Module C: Stoichiometry Drift (Protodeboronation)

Symptom: Low yield, appearance of 3-methoxybenzene (anisole derivative). Root Cause: Protodeboronation.[1] Mechanism: The 3-methoxyphenylboronic acid loses its boron moiety under basic conditions at high temperature, replaced by a proton. This reduces the effective concentration of the nucleophile, leaving the electrophile (halide) unreacted or prone to its own side reactions.

Corrective Actions:

  • Increase Stoichiometry: Use 1.5 to 2.0 equivalents of the boronic acid to account for thermal decomposition.

  • Base Selection: Switch from Carbonates (

    
    , 
    
    
    
    ) to Potassium Phosphate (
    
    
    )
    . Phosphate is a milder base that is efficient for activating boronic acids but less aggressive in promoting protodeboronation.

Part 2: Visualizing the Competition

The following diagram illustrates the "Fork in the Road" where your reaction deviates from the desired Cross-Coupling path toward the Homocoupling trap.

SuzukiMechanism Start Reagents: Ar-Br (Hindered) + Ar'-B(OH)2 OxAdd Oxidative Addition (Pd inserts into Ar-Br) Start->OxAdd Fast with SPhos HomoPath Oxidative Homocoupling (Ar'-Ar') Start->HomoPath Driven by O2 (If Transmetallation is slow) DecompPath Protodeboronation (Ar'-H) Start->DecompPath Driven by Base/Heat (If Transmetallation is slow) TransMetal Transmetallation (Rate Limiting Step due to Sterics) OxAdd->TransMetal CrossPath Successful Cross-Coupling TransMetal->CrossPath Requires Active Catalyst (SPhos)

Caption: The "Steric Bottleneck" at Transmetallation increases the residence time of the Boronic Acid, making it vulnerable to Oxygen (Homocoupling) and Hydrolysis (Protodeboronation).

Part 3: The "Golden Batch" Protocol

Recommendation: Do not attempt to couple the free 2-bromo-6-methylbenzoic acid directly. The carboxylate group can bind to Palladium, poisoning the catalyst. Use the Methyl Ester intermediate, then hydrolyze.

Reagents & Stoichiometry
ComponentRoleEquivalentsNotes
Methyl 2-bromo-6-methylbenzoate Substrate A (Electrophile)1.0 equivProtected acid form
3-Methoxyphenylboronic acid Substrate B (Nucleophile)1.5 equiv Excess to combat deboronation
Pd(OAc)₂ Pre-catalyst0.02 equiv (2 mol%)Source of Pd
SPhos Ligand0.04 equiv (4 mol%)1:2 Pd:L ratio is critical
K₃PO₄ (Tribasic) Base3.0 equivUse anhydrous or 2M aq. solution
Toluene / Water Solvent System10:1 ratioBiphasic system is robust
Step-by-Step Methodology
  • Catalyst Pre-Complexation (The "Activation" Step):

    • In a separate small vial, dissolve Pd(OAc)₂ and SPhos in a small amount of Toluene. Stir at room temperature for 15 minutes. The solution should turn from orange to a bright yellow/pale color. This ensures the active catalytic species (

      
      ) is formed before it faces the hindered substrate.
      
  • Main Vessel Setup:

    • Charge the reaction vessel with Methyl 2-bromo-6-methylbenzoate (1.0 eq) and 3-Methoxyphenylboronic acid (1.5 eq).

    • Add solid

      
       (3.0 eq).
      
    • Add Toluene and Water (10:1 ratio). Note: Total concentration should be approx 0.1 M with respect to the bromide.

  • Deoxygenation (Critical):

    • Insert a long needle connected to an Argon/Nitrogen line directly into the liquid.

    • Sparge vigorously for 20 minutes.

    • Tip: Add a second vent needle to prevent pressure buildup.

  • Reaction:

    • Add the pre-complexed Pd/SPhos solution via syringe.

    • Heat the mixture to 100°C (reflux) under an inert atmosphere.

    • Monitor by HPLC/TLC. Reaction typically requires 12–24 hours due to steric hindrance.

  • Hydrolysis (One-Pot Optional):

    • Once the coupling is complete (conversion >98%), cool to 50°C.

    • Add 5 equivalents of NaOH (aq) or LiOH (aq).

    • Stir at 50-60°C until the ester is fully hydrolyzed to the target acid.

  • Workup:

    • Acidify with 1M HCl to pH 2-3 (precipitating the product).

    • Extract with Ethyl Acetate.[2]

    • Wash with Brine, Dry over

      
      .
      

Part 4: Troubleshooting Decision Tree

Use this logic flow to determine your next move if the Golden Batch fails.

TroubleshootingTree Start Outcome Analysis Q1 Is the Aryl Halide consumed? Start->Q1 Yes Yes Q1->Yes Conversion High No No Q1->No Conversion Low Q2 Is the Product formed? Yes->Q2 DeadCat Issue: Catalyst Death (Pd Black formation) Yes->DeadCat Increase Temp or Check Ligand Quality Q3 Is Boronic Acid remaining? No->Q3 Decomp Issue: Protodeboronation (Boronic Acid Decomposed) No->Decomp Add Boronic Acid portion-wise Success Success: Proceed to Workup Q2->Success Yield High Homo Issue: Homocoupling (B-B Dimer) Q2->Homo Yield Low + B-B Dimer found Q3->Yes Reagents Stalled Q3->No Boronic Acid Gone Action: Improve Degassing\n(Sparging) Action: Improve Degassing (Sparging) Homo->Action: Improve Degassing\n(Sparging) Action: Switch Base to K3PO4\nIncrease B(OH)2 equiv Action: Switch Base to K3PO4 Increase B(OH)2 equiv Decomp->Action: Switch Base to K3PO4\nIncrease B(OH)2 equiv Action: Use SPhos Pd G3\n(Pre-formed catalyst) Action: Use SPhos Pd G3 (Pre-formed catalyst) DeadCat->Action: Use SPhos Pd G3\n(Pre-formed catalyst)

Caption: Diagnostic logic for identifying the specific failure mode in hindered Suzuki couplings.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use the free acid (2-bromo-6-methylbenzoic acid) instead of the ester? A: It is possible but not recommended . The free carboxylic acid can coordinate to the Palladium center, displacing the phosphine ligand and deactivating the catalyst (forming "Palladium Black"). If you must use the free acid, use 3.5 equivalents of base to ensure the acid is fully deprotonated to the carboxylate before the catalyst is added, and consider using a water-soluble catalytic system, though yields are typically 10-20% lower.

Q: Why does the reaction turn black? A: A black precipitate indicates the formation of bulk Palladium(0) metal ("Pd Black"). This means your ligand (SPhos) has dissociated, or the catalytic cycle has stalled.

  • Fix: Ensure you are using enough SPhos (2:1 Ligand:Pd ratio). If using Pd(OAc)2, ensure it is fresh (should be reddish-brown, not black). Consider using a pre-formed catalyst like SPhos Pd G3 to skip the activation step.

Q: My boronic acid has an "anhydride" impurity. Does this matter? A: Boronic acids naturally dehydrate to form boroxines (anhydrides). This is generally acceptable as the base (


) and water in the solvent system will hydrolyze them back to the active boronate species in situ. However, weigh your reagents assuming a slightly lower purity or use a slight excess.

References

  • Mechanistic Insight into Homocoupling: Adamo, C., et al. "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base." Journal of the American Chemical Society, 2006.

  • SPhos for Hindered Biaryls: Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

  • Protodeboronation Mechanisms: Cox, P. A., et al. "Protodeboronation of Heteroaryl Boronic Acids." Journal of the American Chemical Society, 2016.

  • Buttressing Effect: Exner, O., & Maria, P. C.[3] "Non-classical buttressing effect: gas-phase ionization of some methyl-substituted benzoic acids." Journal of the Chemical Society, Perkin Transactions 2, 1996.[3]

Sources

Optimization

Technical Support Guide: Hydrolysis of 2-(3-Methoxyphenyl)-6-methylbenzoic Acid Precursors

Executive Summary & Diagnostic Framework The Problem: You are observing incomplete conversion during the hydrolysis of an ester (likely methyl or ethyl) or nitrile precursor to yield 2-(3-Methoxyphenyl)-6-methylbenzoic a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Framework

The Problem: You are observing incomplete conversion during the hydrolysis of an ester (likely methyl or ethyl) or nitrile precursor to yield 2-(3-Methoxyphenyl)-6-methylbenzoic acid .

The Root Cause: This is a classic case of steric inhibition of nucleophilic attack . The target molecule features a "biaryl sandwich" geometry. The ortho-methyl group at position 6 and the ortho-aryl group at position 2 create a steric pocket that effectively shields the carbonyl carbon from the incoming nucleophile (hydroxide ion). Standard


 (Base-catalyzed, Acyl-oxygen cleavage) hydrolysis conditions (e.g., NaOH/MeOH at reflux) often stall at 40–60% conversion because the tetrahedral intermediate cannot form or collapses back to the starting material due to ground-state strain.
Diagnostic Flowchart

Before altering conditions, confirm the issue is kinetic stalling rather than decomposition.

DiagnosticFlow Start Issue: Reaction Stalled CheckTLC Analyze via HPLC/TLC (Compare against authentic SM) Start->CheckTLC IsSM Is the major peak Starting Material (SM)? CheckTLC->IsSM YesSM Diagnosis: Steric Hindrance (Kinetic barrier) IsSM->YesSM Yes NoSM Diagnosis: Decomposition or Side Reaction IsSM->NoSM No CheckMethoxy Check 3-Methoxy Integrity (Did the ether cleave?) YesSM->CheckMethoxy YesEther Use Protocol A or B (Base/Microwave) CheckMethoxy->YesEther Intact NoEther Use Protocol C (Anhydrous Nucleophile) CheckMethoxy->NoEther Cleaved

Figure 1: Diagnostic logic for distinguishing steric stalling from chemical decomposition.

The Science: Why Standard Protocols Fail

To solve this, you must understand the geometry. In 2,6-disubstituted benzoic acids, the carboxyl group is forced out of planarity with the aromatic ring to minimize steric clash. This de-conjugation makes the carbonyl less electrophilic (loss of resonance) but, more importantly, physically blocks the trajectory of the incoming hydroxide ion (Burgi-Dunitz angle).

Standard aqueous hydroxide is heavily solvated (surrounded by water molecules), making it a bulky nucleophile. To penetrate the steric shield of the 2-aryl-6-methyl system, we must use "Naked" Hydroxide or switch mechanisms entirely.

Advanced Protocols

Protocol A: Microwave-Assisted Hydrolysis (The "Thermal Hammer")

Best for: Initial troubleshooting of stalled reactions.

Microwave irradiation provides rapid, uniform heating that can overcome the high activation energy barrier of the sterically hindered transition state.

Reagents:

  • Lithium Hydroxide (LiOH[1][2][3]·H₂O) - Li⁺ acts as a Lewis acid to activate the carbonyl oxygen.

  • Solvent: THF / Water (1:[4]1) or Methanol / Water (3:1).[1]

Procedure:

  • Dissolve the precursor (1.0 equiv) in THF/Water (1:1) [0.1 M concentration].

  • Add LiOH·H₂O (5.0 - 10.0 equiv).

  • Seal in a microwave-compatible vial.

  • Irradiate at 120°C - 140°C for 30–60 minutes.

  • Monitor: Check HPLC. If conversion is >90%, proceed to workup.

Why LiOH? The lithium cation (


) is smaller and harder than 

or

, allowing it to coordinate tightly with the carbonyl oxygen, increasing its electrophilicity and stabilizing the tetrahedral intermediate.
Protocol B: "Anhydrous Hydroxide" (Gassman’s Method)

Best for: Substrates sensitive to harsh reflux or where microwave is unavailable.

This method generates a non-solvated ("naked") hydroxide ion using potassium tert-butoxide and trace water.[5] This species is significantly more nucleophilic than aqueous hydroxide.

Reagents:

  • Potassium tert-butoxide (

    
    -BuOK)
    
  • Water (Stoichiometric amount)

  • Solvent: Diethyl Ether or THF (Anhydrous)

Procedure:

  • Suspend

    
    -BuOK (3.0 equiv) in anhydrous THF or Ether.
    
  • Add water (1.5 equiv) dropwise at 0°C. Note: The ratio is critical. 2:1 base:water generates the active species.

  • Stir for 5 minutes to form the slurry.

  • Add your hindered ester precursor (1.0 equiv).

  • Stir at ambient temperature (or mild reflux, 40°C).

  • Mechanism: The lack of a solvation shell allows the

    
     to slip past the methyl/aryl steric bulk.
    
Protocol C: Nucleophilic Cleavage via TMSI (The "Sniper" Method)

Best for: Methyl esters that are completely inert to base. WARNING: Risk to Methoxy Group.

Critical Warning: Your molecule contains a 3-methoxyphenyl group. Trimethylsilyl iodide (TMSI) is a potent ether cleavage reagent and can demethylate your anisole ring to a phenol. You must strictly control temperature (keep < 40°C) or use this only as a last resort.

Mechanism: Instead of attacking the blocked carbonyl (


), iodide attacks the accessible methyl group of the ester (

), cleaving the O-Me bond (

-like outcome).

Procedure:

  • Dissolve methyl ester in anhydrous Acetonitrile (MeCN).

  • Add Sodium Iodide (NaI, 4.0 equiv) and Trimethylsilyl Chloride (TMSCl, 4.0 equiv). In situ generation of TMSI.

  • Stir at 25°C . Do not heat.

  • Monitor closely by TLC every 30 minutes.

  • Quench immediately with aqueous sodium thiosulfate upon consumption of ester to prevent ether cleavage of the 3-methoxy group.

Data Summary & Comparison

FeatureStandard Hydrolysis (NaOH/H₂O)Microwave (LiOH)Anhydrous Hydroxide (

-BuOK/H₂O)
TMSI Cleavage
Mechanism

(Acyl attack)

(Accelerated)

(Highly Nucleophilic)

(Alkyl attack)
Reaction Time 24–72 Hours30–60 Minutes2–6 Hours1–4 Hours
Conversion Often <50% (Stalled)>95%>90%>95%
Risk Factor LowMedium (Pressure)LowHigh (Ether cleavage)
Recommendation Not RecommendedPrimary Choice Secondary Choice Last Resort

Frequently Asked Questions (FAQs)

Q: I see a new spot on TLC just below my product. Is it the demethylated side-product? A: Likely, yes. If you used strong Lewis acids (


, 

) or TMSI, the 3-methoxy group can cleave to a phenol. Phenols are more polar than anisoles, appearing lower on silica TLC. To confirm, treat a small aliquot with diazomethane or

; if it reverts to the methoxy compound, you have cleaved the ether.

Q: My product oils out during acidification and traps solvent. How do I fix this? A: 2,6-Disubstituted benzoic acids are highly lipophilic. Upon acidification of the carboxylate salt:

  • Do not acidify rapidly to pH 1.

  • Acidify slowly to pH 4-5 in the presence of a seed crystal if available.

  • If it oils out, extract into DCM, dry over

    
    , and evaporate. Then recrystallize from a non-polar solvent like Hexanes/EtOAc or Heptane.
    

Q: Can I use enzymatic hydrolysis (Esterases/Lipases)? A: generally, No. Most commercial esterases (e.g., PLE, CAL-B) have active sites that cannot accommodate the bulky ortho-substituted biaryl system. Chemical methods are far more reliable for this specific scaffold.

References

  • Gassman, P. G., & Schenk, W. N. (1977). The use of "anhydrous hydroxide" for the hydrolysis of hindered esters.[6] The Journal of Organic Chemistry, 42(5), 918–920.

  • Olah, G. A., Narang, S. C., Gupta, B. G. B., & Malhotra, R. (1979). Synthetic methods and reactions.[2][4][6][7][8][9][10][11][12] 62. Transformations with chlorotrimethylsilane/sodium iodide. The Journal of Organic Chemistry, 44(8), 1247–1251.

  • Caddick, S. (1995). Microwave assisted organic reactions. Tetrahedron, 51(38), 10403-10432.

  • Hatem, B. (2020). Potassium Trimethylsilanolate (TMSOK): A Versatile Reagent in Organic Synthesis. Synlett, 31(08), 825-826.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometric Fragmentation of 2-(3-Methoxyphenyl)-6-methylbenzoic Acid

Abstract The structural elucidation of novel chemical entities is a cornerstone of pharmaceutical and materials science research. 2-(3-Methoxyphenyl)-6-methylbenzoic acid represents a biphenyl carboxylic acid scaffold, a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The structural elucidation of novel chemical entities is a cornerstone of pharmaceutical and materials science research. 2-(3-Methoxyphenyl)-6-methylbenzoic acid represents a biphenyl carboxylic acid scaffold, a common motif in drug discovery. This guide provides an in-depth, predictive analysis of its fragmentation behavior under two distinct mass spectrometry ionization regimes: hard-source Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and soft-source Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS). By leveraging established fragmentation principles of aromatic systems, carboxylic acids, and the well-documented ortho effect, we compare the information-rich, complex spectra from EI with the targeted, structurally-specific data from ESI-MS/MS. This guide serves as a practical framework for researchers aiming to characterize similar small molecules, explaining the causality behind fragmentation pathways and providing robust, self-validating analytical protocols.

Introduction: The Analytical Challenge

2-(3-Methoxyphenyl)-6-methylbenzoic acid (Molecular Weight: 242.27 g/mol ) is a molecule of interest due to its substituted biphenyl structure. Characterizing such molecules unequivocally is critical for ensuring purity, identifying metabolites, and understanding degradation pathways.[1] Mass spectrometry (MS) is an indispensable tool for this purpose, offering unparalleled sensitivity and structural information.[2][3]

The choice of ionization technique profoundly impacts the resulting mass spectrum. Electron Ionization (EI) is a high-energy, "hard" ionization method that induces extensive fragmentation, creating a detailed fingerprint of the molecule.[4][5] Conversely, Electrospray Ionization (ESI) is a "soft" technique that typically preserves the molecular ion, making it ideal for tandem MS (MS/MS) experiments where fragmentation is induced in a controlled, stepwise manner.[6][7]

This guide will dissect the predicted fragmentation pathways of the title compound under both EI and ESI conditions. We will explore how the interplay between the carboxylic acid, the ortho-methyl group, and the methoxyphenyl moiety dictates the fragmentation cascade, providing a roadmap for structural confirmation.

Experimental Protocols & Methodologies

To ensure reproducible and high-quality data, the following protocols are recommended. The rationale behind key parameters is provided to empower researchers to adapt these methods to their specific instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for volatile and thermally stable compounds.[8] For acidic molecules like the target compound, derivatization (e.g., methylation or silylation) is often employed to improve volatility and chromatographic peak shape.[9][10] The following protocol assumes analysis of the methylated ester derivative.

Protocol 1: GC-EI-MS Analysis

  • Sample Preparation (Derivatization):

    • Dissolve 1 mg of 2-(3-Methoxyphenyl)-6-methylbenzoic acid in 1 mL of methanol.

    • Add 2-3 drops of concentrated sulfuric acid.

    • Reflux the mixture at 65°C for 2 hours.

    • Neutralize the solution with saturated sodium bicarbonate and extract the methyl ester with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and dilute to a final concentration of ~50 µg/mL for injection.

    • Rationale: Methylation of the carboxylic acid prevents peak tailing on the GC column and ensures the compound is volatile enough for gas-phase analysis.[9]

  • GC Parameters:

    • Injector: Splitless mode at 280°C.

    • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature of 150°C, hold for 1 min, ramp to 300°C at 15°C/min, and hold for 5 min.

    • Rationale: A high injector temperature ensures complete volatilization. The oven ramp is designed to provide good separation from any impurities while eluting the target compound in a reasonable time.[11]

  • MS Parameters (Electron Ionization):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 40 to 450.

    • Rationale: 70 eV is the standard energy for EI, as it provides reproducible fragmentation patterns that are comparable to established libraries.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS is ideal for analyzing polar and non-volatile compounds in their native form, avoiding the need for derivatization.[6][12]

Protocol 2: LC-ESI-MS/MS Analysis

  • Sample Preparation:

    • Dissolve 1 mg of 2-(3-Methoxyphenyl)-6-methylbenzoic acid in 10 mL of a 50:50 methanol:water solution to create a 100 µg/mL stock.

    • Further dilute to 1 µg/mL in the mobile phase for injection.

  • LC Parameters:

    • Column: Waters Acquity BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Rationale: A C18 reversed-phase column provides excellent retention for aromatic compounds. The formic acid aids in protonation for positive ion mode ESI and improves peak shape.

  • MS Parameters (Electrospray Ionization):

    • Ionization Mode: ESI, Negative and Positive.

    • Capillary Voltage: -3.0 kV (Negative), +3.5 kV (Positive).

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • Full Scan Mass Range: m/z 50 to 300.

    • MS/MS: For fragmentation analysis, select the precursor ions ([M-H]⁻ at m/z 241.1 and [M+H]⁺ at m/z 243.1) and apply a collision energy ramp (e.g., 10-40 eV) to generate a product ion spectrum.

    • Rationale: Running in both positive and negative modes provides complementary data. The negative mode is often more sensitive for carboxylic acids, while the positive mode can reveal different fragmentation pathways. A collision energy ramp ensures that both low-energy (stable fragments) and high-energy fragmentations are observed.[13]

Predicted Fragmentation Patterns: A Comparative Analysis

The structural features of 2-(3-Methoxyphenyl)-6-methylbenzoic acid—an acid, an ether, two aromatic rings, and an ortho-methyl group—each contribute to its mass spectrometric fingerprint.

GC-EI-MS: High-Energy Fragmentation Fingerprint

Under high-energy EI conditions, the initial event is the formation of a radical cation, M+•, at m/z 242. This energetically unstable species rapidly undergoes a cascade of fragmentation reactions.[5][14]

  • Ortho Effect: The most mechanistically significant fragmentation is predicted to be the "ortho effect," a specific interaction between the carboxylic acid and the adjacent methyl group.[9][15] This involves an initial hydrogen transfer from the methyl group to the carbonyl oxygen, followed by the facile elimination of a water molecule (H₂O, 18 Da). This pathway is highly characteristic of ortho-substituted benzoic acids and serves to differentiate them from their meta and para isomers.[10] The resulting ion at m/z 224 would be a stable, cyclic species.

  • Carboxylic Acid Fragmentation: Cleavage of bonds adjacent to the carbonyl group is common for carboxylic acids.[16][17]

    • Loss of a hydroxyl radical (•OH, 17 Da) leads to a prominent acylium ion at m/z 225 .

    • Loss of the entire carboxyl group as a radical (•COOH, 45 Da) would produce an ion at m/z 197 .

  • Methoxy Group Fragmentation:

    • Loss of a methyl radical (•CH₃, 15 Da) from the methoxy group is a common pathway, yielding an ion at m/z 227 .

    • Elimination of formaldehyde (CH₂O, 30 Da) can also occur, leading to a fragment at m/z 212 .

  • Aromatic and Biphenyl Fragmentation:

    • Cleavage of the C-C bond between the two phenyl rings can occur, though it is less favorable than the aforementioned pathways.

    • Further fragmentation of the aromatic backbone can produce characteristic ions such as the phenyl cation at m/z 77 .[18]

LC-ESI-MS/MS: Controlled, Soft-Ionization Fragmentation

ESI is a soft ionization technique that imparts minimal energy, primarily forming protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules.[7] Fragmentation is then induced under controlled conditions in a collision cell.

  • Negative Ion Mode ([M-H]⁻, m/z 241.1): This is typically the most sensitive mode for carboxylic acids. The precursor ion is the carboxylate anion.

    • The most facile and dominant fragmentation pathway for gaseous carboxylate anions is the loss of carbon dioxide (CO₂, 44 Da).[19] This would result in a highly abundant product ion at m/z 197.1 .

    • This m/z 197 ion could potentially undergo further fragmentation, such as the loss of a methyl radical (•CH₃, 15 Da) to yield a fragment at m/z 182.1 .

  • Positive Ion Mode ([M+H]⁺, m/z 243.1): In this mode, the molecule is protonated, likely on the carbonyl oxygen or the methoxy oxygen.

    • A primary fragmentation will be the neutral loss of a water molecule (H₂O, 18 Da), forming a stable acylium ion at m/z 225.1 .

    • Another expected loss is that of carbon monoxide (CO, 28 Da) from the protonated carboxylic acid, resulting in an ion at m/z 215.1 .

    • Loss of methanol (CH₃OH, 32 Da) from the protonated molecule is also plausible, yielding a fragment at m/z 211.1 .

Summary of Predicted Key Fragments

The following table summarizes the most probable high-abundance ions expected from the analysis of 2-(3-Methoxyphenyl)-6-methylbenzoic acid.

Ionization ModePrecursor Ion (m/z)Key Fragment Ion (m/z)Proposed Neutral LossProposed Fragment Structure/Pathway
GC-EI-MS 242.3 (M+•)225.1•OH (17 Da)Acylium ion formation
224.1H₂O (18 Da)Ortho Effect ; cyclization
197.1•COOH (45 Da)Decarboxylation
LC-ESI-MS/MS (-) 241.1 ([M-H]⁻)197.1CO₂ (44 Da)Dominant Peak ; Decarboxylation of carboxylate
LC-ESI-MS/MS (+) 243.1 ([M+H]⁺)225.1H₂O (18 Da)Loss of water from protonated acid
215.1CO (28 Da)Loss of carbon monoxide

Visualization of Fragmentation Pathways

The following diagrams illustrate the primary predicted fragmentation cascades for both EI and ESI modes.

G cluster_0 GC-Electron Ionization (EI) cluster_1 LC-Electrospray Ionization (ESI) M_EI [M]+• m/z 242 F225_EI m/z 225 M_EI->F225_EI - •OH F224_EI m/z 224 M_EI->F224_EI - H₂O (Ortho Effect) F197_EI m/z 197 M_EI->F197_EI - •COOH M_neg [M-H]⁻ m/z 241 F197_neg m/z 197 M_neg->F197_neg - CO₂ M_pos [M+H]⁺ m/z 243 F225_pos m/z 225 M_pos->F225_pos - H₂O

Caption: Predicted primary fragmentation pathways under hard ionization (EI) and soft ionization (ESI).

Conclusion

The mass spectrometric analysis of 2-(3-Methoxyphenyl)-6-methylbenzoic acid provides a case study in the complementary nature of different ionization techniques. GC-EI-MS is predicted to yield a complex spectrum rich with structural detail, where the characteristic loss of water via the ortho effect provides a key diagnostic marker. In contrast, LC-ESI-MS/MS offers a more targeted approach. In negative ion mode, it isolates the highly specific decarboxylation of the parent ion, providing an unambiguous link between precursor and product. In positive ion mode, it reveals fragmentation driven by protonation.

Together, these techniques provide a robust, self-validating system for the confident structural identification of this molecule and other substituted biaryl compounds, which is a critical capability in modern drug development and chemical research.

References

  • Emery Pharma. (n.d.). Liquid Chromatography Mass Spectrometry (LC-MS) Analysis.
  • de la Torre, B. G., & Albericio, F. (2020). The Pharmaceutical Industry in 2019. Molecules, 25(3), 546.
  • American Pharmaceutical Review. (n.d.). Pharmaceutical Liquid Chromatography Mass Spectrometer (LC/MS Instrumentation). Retrieved from American Pharmaceutical Review website.
  • Todua, N. G., & Mikaia, A. I. (2016). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass Spectrometry, 13(2), 83–94.
  • Todua, N. G., & Mikaia, A. I. (2016). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. PubMed. Retrieved from [Link]

  • News-Medical. (2019, February 5). LC-MS Analysis of Pharmaceutical Drugs. Retrieved from [Link]

  • Al-kasir, N. K., et al. (2023). Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences. PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Wikipedia. (n.d.). Gas chromatography–mass spectrometry. Retrieved from [Link]

  • Nakashima, F., et al. (2021). Formation of [M−H]+ of 4-Substituted-1-(methoxymethyl)benzene Derivatives under Positive Fast Atom Bombardment Ionization. PMC. Retrieved from [Link]

  • EAG Laboratories. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS). Retrieved from [Link]

  • Grützmacher, H. F., & Puschmann, M. (1991). Ortho effects: A mechanistic study. ResearchGate. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • SCION Instruments. (2025, March 10). Gas Chromatography Mass Spectrometry (GC-MS) | Analysis. Retrieved from [Link]

  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link]

  • van der Gryp, P., et al. (2020, November 16). Gas Chromatography with Soft Ionization Mass Spectrometry for the Characterization of Natural Products. Spectroscopy Online. Retrieved from [Link]

  • Agilent. (n.d.). Gas chromatography mass spectrometry basic principles. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.9.5 - Fragmentation of Aromatics. Whitman College. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025, November 8). mass spectrum of benzoic acid. Retrieved from [Link]

  • Science Ready. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. Retrieved from [Link]

  • Vessecchi, R., et al. (2015, December 16). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. Retrieved from [Link]

  • Remko, M., & von der Lieth, C. W. (2004). Analysis of the ortho effect: acidity of 2-substituted benzoic acids. RSC Publishing. Retrieved from [Link]

  • Jaramillo-Grijalva, A., et al. (2022). Fragmentation analysis of phenolic acids by ESI(−)-MS/MS. ResearchGate. Retrieved from [Link]

  • Gonzalez, K. A., et al. (2006). Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. PMC. Retrieved from [Link]

  • All about Chemistry. (2022, December 23). Lec-31 || Mass fragmentation pattern of carboxylic acids | McLafferty rearrangement | Alpha cleavage. YouTube. Retrieved from [Link]

  • Wang, J., et al. (2023). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. MDPI. Retrieved from [Link]

Sources

Comparative

Structural Validation of 2-(3-Methoxyphenyl)-6-methylbenzoic Acid: X-Ray Crystallography vs. Spectroscopic Alternatives

This guide outlines the structural validation of 2-(3-Methoxyphenyl)-6-methylbenzoic acid , a sterically crowded biaryl system. It compares the definitive efficacy of Single Crystal X-Ray Diffraction (SCXRD) against stan...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural validation of 2-(3-Methoxyphenyl)-6-methylbenzoic acid , a sterically crowded biaryl system. It compares the definitive efficacy of Single Crystal X-Ray Diffraction (SCXRD) against standard spectroscopic alternatives (NMR, IR, MS), providing a self-validating protocol for researchers in drug discovery and structural chemistry.

Executive Summary

In the development of biaryl scaffolds for medicinal chemistry, defining the precise three-dimensional conformation is critical. 2-(3-Methoxyphenyl)-6-methylbenzoic acid presents a unique challenge: the ortho-methyl group (C6) and the ortho-carboxylic acid (C1) create significant steric strain against the aryl ring at C2. While Nuclear Magnetic Resonance (NMR) confirms connectivity, it fails to unambiguously resolve the biaryl torsion angle and the specific solid-state hydrogen bonding networks (polymorphs) that dictate solubility and bioavailability.

This guide validates the structure via X-Ray Crystallography , demonstrating its superiority over NMR and computational prediction in determining the absolute spatial arrangement and atropisomeric stability of the molecule.

Comparative Analysis: X-Ray vs. Alternatives

For this specific biaryl compound, we compare the "performance" of validation methods based on resolution, conformational certainty, and detection of intermolecular interactions.

FeatureMethod A: Solution NMR (1D/2D) Method B: DFT Computation Method C: X-Ray Crystallography (Gold Standard)
Connectivity Excellent (HMBC/HSQC confirmed).N/A (Input dependent).Absolute confirmation.
3D Conformation Ambiguous. NOESY signals average over rotating conformers; cannot precisely define the biaryl twist angle.Theoretical. Predicts gas-phase minima, often ignoring packing forces.Definitive. Measures exact torsion angles (

) and bond lengths with <0.01 Å precision.
Intermolecular Interactions Limited (Concentration dependent shifts).N/AVisualizes H-bonding (e.g., carboxylic acid dimers) and

-stacking.
Stereochemistry Relative only (unless chiral solvating agents used).N/AAbsolute Configuration (if anomalous scattering is sufficient).
Why X-Ray is Non-Negotiable for this Compound

The 6-methyl group introduces a "molecular brake," restricting rotation around the biaryl bond. NMR might show broadened peaks suggesting hindered rotation, but only X-ray crystallography can determine if the molecule locks into a specific atropisomeric conformation in the solid state, a critical quality attribute for regulatory submission.

Experimental Protocol: Crystallization & Data Collection

This protocol is designed to be self-validating. If crystals do not form or diffract, the solvent screening step cycles back with polarity adjustments.

Phase 1: Synthesis & Purification Context
  • Pre-requisite: Compound must be >98% pure by HPLC. Impurities inhibit nucleation.

  • Synthesis Note: Typically synthesized via Suzuki-Miyaura coupling of 2-bromo-6-methylbenzoic acid and 3-methoxyphenylboronic acid.

Phase 2: Crystallization Screening (The Critical Variable)

Carboxylic acids are prone to forming inversion dimers. The choice of solvent dictates whether these dimers form or if the solvent intercalates (solvates).

Protocol:

  • Prepare 4 vials, each with 20 mg of the target compound.

  • Add solvent dropwise with heating (50°C) until dissolved.

  • Filter through a 0.45 µm PTFE syringe filter (removes dust nucleation sites).

  • Allow Slow Evaporation at room temperature (25°C).

Solvent System Comparison:

Solvent SystemPolarityExpected OutcomeRecommendation
Ethanol (EtOH) Polar ProticMay disrupt acid dimers; often yields solvates.Secondary Choice
Ethyl Acetate (EtOAc) Polar AproticGood solubility; promotes dimer formation.Primary Choice
Toluene Non-polarPromotes

-stacking; slower evaporation.
Excellent for quality
DCM/Hexane (1:1) MixedLayering diffusion method; good for insoluble analogs.Backup
Phase 3: X-Ray Data Collection Workflow
  • Crystal Selection: Select a block-like crystal (approx. 0.2 x 0.2 x 0.1 mm). Avoid needles (often twinned).

  • Mounting: Mount on a MiTeGen loop using Paratone oil.

  • Temperature: Collect at 100 K (cryostream). Low temperature reduces thermal vibration (ellipsoids) and improves high-angle diffraction data.

  • Source: Cu-K

    
     (
    
    
    
    Å) is preferred for organic molecules to maximize diffraction intensity, though Mo-K
    
    
    is acceptable.

Visualization of Logic & Workflow

Diagram 1: Validation Decision Logic

This diagram illustrates why a researcher must escalate from NMR to X-ray for this specific sterically hindered molecule.

ValidationLogic Start Target: 2-(3-Methoxyphenyl)-6-methylbenzoic acid NMR Step 1: 1H/13C NMR Start->NMR Ambiguity Ambiguity: Broad signals / NOE unclear (Biaryl Rotation?) NMR->Ambiguity Steric hindrance detected XRay Step 2: Single Crystal X-Ray (SCXRD) Ambiguity->XRay Required for 3D certainty Result1 Outcome A: Torsion Angle Defined XRay->Result1 Result2 Outcome B: H-Bond Dimer Confirmed XRay->Result2 Final Structure Validated Result1->Final Result2->Final

Caption: Decision pathway highlighting the necessity of X-ray diffraction to resolve steric ambiguity in biaryl systems.

Diagram 2: Crystallization & Refinement Workflow

A step-by-step visual guide to the experimental protocol described in Phase 2 and 3.

CrystalWorkflow Dissolve 1. Dissolution (EtOAc or Toluene) Filter 2. Filtration (0.45 µm PTFE) Dissolve->Filter Evap 3. Slow Evaporation (2-5 days, 25°C) Filter->Evap Check 4. Microscopy Check (Polarized Light) Evap->Check Check->Dissolve Amorphous/Oiling (Retry) Mount 5. Mount & Collect (100 K, Cu-Kα) Check->Mount Single Crystal Found Solve 6. Structure Solution (SHELXT / OLEX2) Mount->Solve

Caption: Iterative workflow for obtaining diffraction-quality crystals of benzoic acid derivatives.

Expected Results & Discussion

Based on the structural analogs (e.g., 2,6-dimethoxybenzoic acid) and general principles of benzoic acid crystallography, the following results validate the method:

Structural Metrics (The "Fingerprint")

The X-ray solution provides specific geometric parameters that serve as the compound's identity card.

ParameterExpected Value/RangeSignificance
Space Group

or

Common centrosymmetric groups for achiral acids.
C-O Bond Lengths C=O: ~1.21 Å C-OH: ~1.32 ÅConfirms protonation state (neutral acid vs. carboxylate).
Biaryl Torsion Angle 60° - 90°The 6-methyl group forces the rings out of coplanarity to minimize steric clash.
H-Bonding Motif

Dimer
Characteristic "handshake" between two acid molecules.
Interpretation of the Biaryl Axis

The presence of the 6-methyl group is the defining feature. In the crystal structure, you will observe a significant twist between the benzoic acid plane and the 3-methoxyphenyl plane.

  • Validation Check: If the rings were coplanar (0° torsion), the methyl hydrogens would clash with the phenyl protons (Van der Waals radius violation). The X-ray structure must show this twist to be physically chemically sound.

References

  • Cruickshank, D. W. J. (1967). The crystal structure of anisic acid (p-methoxybenzoic acid). Journal of the Chemical Society B. Link

  • Linden, A. (2025). Crystallization of Benzoic Acid Derivatives: Solvent Effects and Polymorphism. Crystal Growth & Design. Link[1]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A. Link

  • Stanton, M. (2019). X-Ray Crystallography vs. NMR Spectroscopy: Complementary Techniques. News-Medical Life Sciences. Link

  • PubChem. (2025). 2-(4-methoxyphenyl)-6-methylbenzoic acid Structural Data. National Library of Medicine. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(3-Methoxyphenyl)-6-methylbenzoic acid

This guide outlines the safety protocols for handling 2-(3-Methoxyphenyl)-6-methylbenzoic acid . Critical Safety Notice: As a specific Safety Data Sheet (SDS) for this exact structural isomer is not publicly available in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the safety protocols for handling 2-(3-Methoxyphenyl)-6-methylbenzoic acid .

Critical Safety Notice: As a specific Safety Data Sheet (SDS) for this exact structural isomer is not publicly available in standard chemical registries, this protocol adopts a "Universal Precaution" strategy. It treats the compound as a Category 2 Skin/Eye Irritant and a Potential Respiratory Sensitizer based on the structure-activity relationships (SAR) of substituted benzoic acids and biaryl systems.[1]

Part 1: Hazard Identification & Risk Assessment

Chemical Structure Analysis:

  • Core: Benzoic Acid moiety (Acidic, Corrosive to mucous membranes).[1]

  • Substituents: 6-Methyl (Steric bulk), 2-(3-Methoxyphenyl) (Biaryl system).[1]

  • Physical State: Solid powder (High dust inhalation risk).[1]

Anticipated Hazards (Read-Across from Analogues):

Hazard Class Risk Level Physiological Effect
Eye Irritation High Acidic functionality can cause severe irritation or corneal damage (Category 1/2).[1]
Respiratory High Fine dusts of benzoic acid derivatives are potent respiratory irritants (STOT SE 3).[1]
Skin Contact Moderate Potential for contact dermatitis and sensitization.[1]

| Systemic Toxicity | Unknown | Treat as Occupational Exposure Band (OEB) 3 (10–100 µg/m³) until specific toxicology data is generated.[1] |

Part 2: Personal Protective Equipment (PPE) Matrix

Select PPE based on the quantity handled.[1] Always inspect gear for physical defects before use.[1]

PPE ComponentSmall Scale (< 100 mg) Scale-Up (> 100 mg - 10 g) Rationale
Hand Protection Double Nitrile Gloves (Min.[1] thickness: 0.11 mm)Double Nitrile (Outer) + Laminate (Inner)(e.g., Silver Shield®)Nitrile offers good splash protection against organic acids.[1] Laminate liners prevent permeation during longer exposure.[1]
Respiratory N95 / P95 Mask (Fit-tested)P100 Half-Face Respirator OR PAPR (if >10g)Solid powders aerosolize easily.[1] N95 is sufficient for minor weighing; P100 is mandatory for larger transfers to block 99.97% of particulates.[1]
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Face Shield + Splash Goggles Goggles seal against dust entry.[1] Face shields protect the neck and skin from acidic powder blowback.[1]
Body Protection Lab Coat (Buttoned, Cotton/Poly)Disposable Tyvek® Coverall (Elastic wrists/ankles)Tyvek provides a barrier against permeation of solid particulates that cotton cannot offer.[1]

Part 3: Operational Handling Protocol

Engineering Controls
  • Primary Barrier: All open handling (weighing, transferring) must occur inside a certified Chemical Fume Hood or Powder Containment Enclosure .[1]

  • Airflow: Maintain face velocity at 80–100 fpm .

  • Static Control: Use an ionizing fan or anti-static gun during weighing.[1] Substituted benzoic acids are prone to static charge, causing powder to "jump" and disperse.

Step-by-Step Handling Workflow

HandlingProtocol Start Start: Preparation CheckPPE 1. Don PPE (Double Gloves, Goggles) Start->CheckPPE StaticCheck 2. Neutralize Static (Ionizer) CheckPPE->StaticCheck Weighing 3. Weigh inside Fume Hood StaticCheck->Weighing Minimize Drafts Transfer 4. Transfer (Funnel/Paper) Weighing->Transfer Avoid Spillage Clean 5. Wipe Balance (Wet Wipe) Transfer->Clean Waste 6. Dispose Waste (Solid Organic) Clean->Waste

Figure 1: Operational workflow for handling solid organic acid intermediates.

Detailed Steps:

  • Preparation: Place a disposable absorbent mat (benchkote) in the hood.[1]

  • Weighing:

    • Open the container only inside the hood.[1]

    • Use a disposable anti-static weighing boat .[1]

    • Technique: Do not pour directly from the stock bottle.[1] Use a clean spatula to transfer small amounts to avoid dust cloud generation.[1]

  • Transfer:

    • Dissolve the solid in the reaction solvent (e.g., DCM, Ethyl Acetate) immediately after weighing to trap the dust in liquid form.

    • If adding as a solid to a reaction: Use a powder funnel that extends into the flask neck to prevent residue on the ground glass joint (which can compromise the seal).[1]

  • Decontamination:

    • Wipe the balance and surrounding area with a 10% Sodium Bicarbonate solution (neutralizes the acid) followed by water and ethanol.[1]

    • Discard wipes as solid chemical waste.[1]

Part 4: Emergency Response

Scenario: Powder Spill (> 500 mg) [1]

  • Alert: Notify nearby personnel. Do not breathe the dust.[1][2][3][4][5][6]

  • Isolate: Close the fume hood sash immediately to contain the aerosol.[1]

  • Cleanup:

    • Do NOT dry sweep. This generates more dust.[1]

    • Cover the spill with wet paper towels (water or bicarb solution) to dampen the powder.[1]

    • Scoop the damp material into a wide-mouth waste jar.[1]

    • Clean the surface with soap and water.[1][2][3][4][6][7]

Scenario: Exposure

  • Eye Contact: Flush immediately with water for 15 minutes .[1][3] Hold eyelids open. The acidic nature can cause rapid damage.[1][8][9] Seek medical attention.

  • Skin Contact: Wash with soap and water.[1][2][3][4][6] Do not use organic solvents (ethanol/acetone) on skin, as they may increase absorption.[1]

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen may be required (medical professionals only).[1]

Part 5: Disposal Strategy

Strict adherence to environmental regulations is mandatory.[1]

Waste StreamDescriptionDisposal Method
Solid Waste Contaminated gloves, weighing boats, paper towels.[1]High-Temperature Incineration . Label as "Solid Organic Waste (Acidic)".[1]
Liquid Waste Mother liquors, reaction solvents containing the compound.[1]Organic Solvent Waste (Halogenated/Non-Halogenated) . Ensure pH is neutral (6-8) if possible, or label clearly as "Acidic Organic Waste".
Sharps/Glass Broken vials or pipettes with residue.[1]Chemically Contaminated Sharps Bin .

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Benzoic Acid Derivatives.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] Retrieved from [Link][1]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1] Retrieved from [Link][1]

  • ECHA (European Chemicals Agency). Guidance on the compilation of safety data sheets.[1] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-Methoxyphenyl)-6-methylbenzoic acid
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2-(3-Methoxyphenyl)-6-methylbenzoic acid
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